9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine
Description
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
9-ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine |
InChI |
InChI=1S/C11H22N2O/c1-2-13-6-4-11(5-7-13)9-10(12)3-8-14-11/h10H,2-9,12H2,1H3 |
InChI Key |
GQWIQLATIHDIOG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2(CC1)CC(CCO2)N |
Origin of Product |
United States |
Foundational & Exploratory
Chemical properties of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine
A Privileged High-Fsp³ Scaffold for Next-Generation Therapeutics
Executive Summary
9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine represents a distinct class of "privileged scaffolds" in modern medicinal chemistry. Unlike traditional flat aromatic systems, this spirocyclic ether-amine offers high three-dimensional complexity (High Fsp³), enhanced metabolic stability, and superior solubility profiles.[1]
This guide dissects the chemical properties, synthetic pathways, and pharmacological utility of this scaffold.[2][3][4][5] It is designed for medicinal chemists and process scientists seeking to leverage the 1-oxa-9-azaspiro[5.5]undecane core to modulate G-protein coupled receptors (GPCRs), specifically opioid and sigma receptors, or to target bacterial transporters like MmpL3.
Part 1: Chemical Identity & Physicochemical Profile[6]
The molecule consists of a piperidine ring fused via a single spiro-carbon to a tetrahydropyran (THP) ring. The presence of the oxygen atom in the spiro ring (1-oxa) and the nitrogen in the piperidine ring (9-aza) creates a polar, rigid core that resists oxidative metabolism better than purely carbocyclic spiro systems.
1.1 Structural Specifications
| Property | Data / Description |
| IUPAC Name | 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine |
| Core Scaffold | 1-oxa-9-azaspiro[5.5]undecane |
| Molecular Formula | C₁₁H₂₂N₂O |
| Molecular Weight | ~198.31 g/mol (Free Base) |
| Stereochemistry | Critical: The 4-amine and the spiro-oxygen exhibit cis/trans isomerism.[6] Biological activity often favors one diastereomer (typically cis for specific GPCR binding pockets). |
| Basicity (pKa) | ~9.5–10.2 (Piperidine Nitrogen); ~8.5 (Primary Amine). |
| LogP (Predicted) | 0.8 – 1.2 (Highly dependent on pH due to diprotic nature). |
| Fsp³ Score | 1.0 (100% sp³ carbons) – Maximizes "escape from flatland." |
1.2 Conformational Rigidity
The spiro-carbon locks the two rings perpendicular to each other. This "orthogonal constraint" prevents the molecule from collapsing into a flat conformation, reducing the entropy penalty upon binding to protein targets. This is a key advantage over flexible linkers.
Part 2: Synthetic Methodologies
Expertise Note: While early routes utilized multi-step alkylations, the modern "Prins Cyclization" approach is superior for scalability and stereocontrol.
2.1 Primary Route: Acid-Catalyzed Prins Cyclization
This route constructs the spiro-ether ring in a single step from a piperidone precursor.
Step-by-Step Protocol:
-
Reagents: N-Ethyl-4-piperidone, Homoallylic alcohol (3-buten-1-ol), Acid catalyst (TFA or H₂SO₄).
-
Mechanism: The acid activates the ketone, facilitating hemiacetal formation with the alcohol, followed by an oxonia-Cope rearrangement or direct cyclization to form the spiro-ether.
-
Functionalization: The resulting spiro-alkene or alcohol is converted to the amine via reductive amination or Ritter reaction.
2.2 Visualization: Synthesis Workflow
The following diagram illustrates the convergent synthesis strategy.
Caption: Convergent synthesis via Prins Cyclization allows rapid assembly of the spiro-core followed by amine installation.
Part 3: Experimental Protocols (Self-Validating)
3.1 Protocol: Reductive Amination to Install C4-Amine
Context: Converting the spiro-ketone intermediate to the target amine.
Materials:
-
9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-one (1.0 eq)
-
Ammonium Acetate (10.0 eq)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (anhydrous)
Procedure:
-
Dissolution: Dissolve the spiro-ketone in anhydrous methanol (0.1 M concentration) under N₂ atmosphere.
-
Imine Formation: Add Ammonium Acetate. Stir at room temperature for 2 hours. Validation Point: Monitor by TLC or LCMS for disappearance of ketone peak.
-
Reduction: Cool to 0°C. Carefully add NaBH₃CN portion-wise.
-
Reaction: Allow to warm to RT and stir for 16 hours.
-
Quench: Quench with saturated NaHCO₃. Extract with DCM (3x).
-
Purification: The cis and trans isomers often separate on silica gel (eluent: DCM/MeOH/NH₃).
Critical Observation: The cis-isomer (amine axial/equatorial relative to oxygen) is often the major product due to hydride attack from the less hindered face.
Part 4: Applications in Drug Discovery
This scaffold is not merely a chemical curiosity; it is a bioisostere for morphinans and other CNS-active agents.
4.1 Therapeutic Areas[4]
-
Pain Management (Opioid/Sigma Receptors):
-
Derivatives of this scaffold act as dual
-opioid receptor (MOR) agonists and receptor antagonists.[7] -
Mechanism:[8][9] The spiro-amine mimics the tyramine moiety of endogenous opioids, while the bulky spiro-system engages hydrophobic pockets in the
receptor, potentially reducing opioid-induced hyperalgesia.
-
-
Tuberculosis (MmpL3 Inhibition):
-
The lipophilic yet polar nature of the 9-ethyl-1-oxa-9-azaspiro core allows it to penetrate the mycobacterial cell wall and inhibit MmpL3, a transporter essential for cell wall biosynthesis.
-
4.2 Mechanism of Action Logic
Caption: Dual-target mechanism where the spiro-scaffold leverages rigidity and basicity to modulate distinct receptors.
References
-
Synthesis & Opioid Activity
-
Antitubercular Applications
-
Scaffold Design Principles
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Positioning of an unprecedented spiro[5.5]undeca ring system into kinase inhibitor space - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-oxa-9-thiaspiro[5.5]undecan-4-amine hydrochloride | 2248297-30-3 [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof - ProQuest [proquest.com]
Thermodynamic stability of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine
An In-Depth Technical Guide to the Thermodynamic Stability of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine
Abstract
The exploration of three-dimensional chemical space is a cornerstone of modern drug discovery, with azaspirocyclic scaffolds emerging as particularly valuable motifs.[1] Their inherent structural rigidity and capacity for precise substituent vectorization can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles.[1][2] This guide focuses on a representative member of this class, 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine, a scaffold with recognized potential in developing novel therapeutics.[3] A critical, yet often complex, parameter in the progression of any drug candidate is its thermodynamic stability, which dictates its shelf-life, formulation strategy, and ultimately, its viability as a therapeutic agent. This document provides a comprehensive framework for assessing the thermodynamic stability of this molecule, integrating computational prediction with rigorous experimental validation. We detail the theoretical underpinnings of stability, present validated, step-by-step protocols for key analytical techniques, and discuss the interpretation of the resulting data within a drug development context.
Introduction: The Significance of the 1-Oxa-9-azaspiro[5.5]undecane Scaffold
The 1-oxa-9-azaspiro[5.5]undecane core represents a privileged scaffold in medicinal chemistry. The quaternary spirocyclic carbon imparts conformational rigidity, which can reduce the entropic penalty upon binding to a biological target, potentially enhancing potency.[3] The strategic placement of heteroatoms—an ether oxygen and a tertiary amine nitrogen—provides opportunities for hydrogen bonding and polar interactions while influencing the molecule's overall physicochemical properties. Derivatives of this scaffold have been investigated for various therapeutic applications, including antituberculosis agents and as dual-affinity ligands for opioid and sigma-1 receptors, highlighting its versatility.[3][4][5]
Our focus molecule, 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine, possesses several key features that warrant a detailed stability analysis:
-
Spirocyclic System: A conformationally restricted core.
-
Tertiary Amine (N9): A potential site for oxidation and salt formation, with basicity influenced by the ethyl substituent.
-
Primary Amine (C4): A nucleophilic group susceptible to degradation pathways and a potential hydrogen bond donor.
-
Ether Linkage (O1): Generally stable, but can be liable to cleavage under harsh acidic conditions.
Understanding the interplay of these features is paramount to predicting and confirming the molecule's thermodynamic stability. This guide provides the necessary theoretical and practical tools for this assessment.
Caption: Structure of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine.
Theoretical Framework for Thermodynamic Stability
The thermodynamic stability of a molecule is fundamentally described by its Gibbs free energy (G). A molecule is considered stable under a given set of conditions if it resides in a low free energy state. Degradation or isomerization involves surmounting an energy barrier to reach an even lower energy state. The key contributors to stability in our target molecule are both structural and electronic.
Key Structural Contributions to Stability
The unique architecture of an azaspirocycle directly impacts its thermodynamic properties.
-
Conformational Rigidity: The spirocyclic fusion of the piperidine and tetrahydropyran rings severely restricts conformational freedom. This pre-organization reduces the molecule's ground-state entropy (ΔS), which can contribute favorably to the overall free energy of the system and its interactions.[3]
-
Intramolecular Hydrogen Bonding (IHB): A critical hypothesis for this molecule is the potential formation of an intramolecular hydrogen bond between the primary amine (-NH2) at the C4 position and the ether oxygen (O1). Such an interaction, if present, would create a pseudo-six-membered ring, a favored conformation that can significantly stabilize the ground state. This stabilizing interaction is an enthalpic (ΔH) gain and is a key feature to investigate both computationally and spectroscopically. The formation of IHBs is known to enhance the stability of various molecular systems.[6]
Caption: Key structural features affecting thermodynamic stability.
Computational Assessment of Stability
Before committing to extensive experimental work, in silico methods provide invaluable predictive insights into a molecule's inherent stability. Quantum mechanical methods like Density Functional Theory (DFT) can calculate the energies of different conformers and predict thermodynamic properties.[7]
Protocol 3.1: Conformational Analysis via DFT
This protocol outlines a self-validating system for identifying the lowest-energy conformer and assessing the energetic favorability of the hypothesized intramolecular hydrogen bond.
Objective: To calculate the Gibbs free energy of various conformers and determine the most stable structure.
Methodology:
-
Initial Structure Generation: Build the 3D structure of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine using molecular modeling software. Generate multiple starting conformers, including those where the C4-amine is oriented towards the O1 ether (syn) and away from it (anti).
-
Geometry Optimization: Perform a full geometry optimization for each starting conformer.
-
Causality: This step finds the nearest local energy minimum for each starting structure.
-
Technical Detail: Use a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)). Include a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate conditions relevant to formulation (e.g., water or DMSO).
-
-
Frequency Calculation: Perform a frequency calculation on each optimized geometry.
-
Self-Validation: This step is critical. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The output also provides the zero-point vibrational energy (ZPVE), thermal corrections, and ultimately, the Gibbs free energy (G).
-
-
Energy Comparison: Compare the calculated Gibbs free energies of all stable conformers. The conformer with the lowest G is the thermodynamically most stable. The energy difference between the syn (IHB) and anti (non-IHB) conformers quantifies the energetic contribution of the hydrogen bond.
-
Data Analysis: Analyze the optimized geometry of the most stable conformer. Measure the distance between the amine hydrogen and the ether oxygen (H---O). A distance of <2.5 Å is strong evidence of a hydrogen bond.
Experimental Determination of Thermodynamic Stability
While computational methods are predictive, experimental validation is required to characterize a molecule's real-world behavior. Calorimetry and forced degradation studies are the gold standards for this purpose.[8][9]
Protocol 4.1: Thermal Stability via Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point (Tm) and decomposition temperature (Td) of the compound.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified standard, such as high-purity indium. This ensures the trustworthiness of the measurements.
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected decomposition (e.g., 350°C).
-
Causality: A controlled heating rate ensures thermal equilibrium and produces sharp, reproducible peaks.
-
-
Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.
-
Data Analysis:
-
Melting (Tm): Identify the sharp endothermic peak. The peak onset or maximum is reported as the melting point. A sharp peak indicates high purity.
-
Decomposition (Td): Identify the broad, often irreversible, exothermic or endothermic event following the melt. The onset of this event is the decomposition temperature.
-
Protocol 4.2: Decomposition Profile via Thermogravimetric Analysis (TGA)
Objective: To quantify mass loss as a function of temperature, corroborating the decomposition data from DSC.
Methodology:
-
Instrument Calibration: Verify the mass balance using standard calibration weights and the temperature using certified magnetic standards.
-
Sample Preparation: Place 5-10 mg of the compound onto the TGA sample pan.
-
Thermal Program:
-
Equilibrate the sample at ambient temperature.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere to a final temperature of ~500°C.
-
Causality: The inert atmosphere prevents oxidative degradation, isolating thermal decomposition as the cause of mass loss.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of the major mass loss step should correlate with the decomposition temperature (Td) observed in the DSC thermogram.
Protocol 4.3: Forced Degradation (Accelerated Stability) Study
Objective: To identify potential degradation pathways and determine stability under various stress conditions relevant to manufacturing, storage, and physiological environments.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following conditions. Include a control sample protected from light and stored at 4°C.
-
Acid Hydrolysis: Add 0.1 M HCl; incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH; incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂; incubate at room temperature for 24 hours.
-
Thermal Stress: Incubate the stock solution at 60°C for 24 hours.
-
Photostability: Expose the stock solution to a calibrated light source (ICH Q1B guidelines).
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the control, by a stability-indicating HPLC-UV method.
-
Self-Validation: A stability-indicating method is one that can separate the intact drug from its degradation products. This must be validated beforehand.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining in each stressed sample relative to the control.
-
Quantify the percentage of total degradation products formed.
-
Use HPLC-MS to tentatively identify the mass of major degradants to hypothesize degradation pathways.
-
Caption: Integrated workflow for thermodynamic stability assessment.
Data Synthesis and Interpretation
The power of this approach lies in integrating computational predictions with hard experimental data. For instance, if DFT predicts a highly stable IHB, we would expect a higher-than-usual decomposition temperature and potentially greater resistance to certain degradation pathways.
Hypothetical Stability Data Summary
The following tables present a hypothetical but realistic stability profile for 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine, assuming it is a well-behaved, crystalline solid.
Table 1: Thermal Analysis Data
| Parameter | Method | Result | Interpretation |
| Melting Point (Tm) | DSC | 155.4 °C | Sharp endotherm, indicates a crystalline solid with high purity. |
| Decomposition (Td) | DSC | 245.1 °C | Onset of exothermic event, high thermal stability. |
| Mass Loss Onset | TGA | 244.8 °C | Correlates well with DSC, confirming thermal decomposition. |
Table 2: Forced Degradation Study Results (% Parent Remaining)
| Condition | % Parent Remaining | Major Degradants | Interpretation |
| Control (4°C) | 99.8% | N/A | Compound is stable under ideal storage conditions. |
| 0.1 M HCl, 60°C | 98.5% | Minor | High stability to acid hydrolysis, likely due to protonation. |
| 0.1 M NaOH, 60°C | 97.2% | Minor | High stability to base hydrolysis. |
| 3% H₂O₂, RT | 85.3% | N-Oxide | Susceptible to oxidation at the tertiary N9 amine. |
| Thermal (60°C) | 99.5% | N/A | Thermally stable in solution at elevated temperatures. |
| Photostability | 99.1% | Minor | Not significantly liable to photodegradation. |
Implications for Drug Development
-
Formulation: The high thermal stability and crystallinity suggest good suitability for a solid oral dosage form. The main liability is oxidative instability. This indicates that formulation may require the inclusion of an antioxidant and/or packaging that minimizes oxygen exposure (e.g., nitrogen-purged blister packs).
-
Storage and Shelf-Life: The compound is stable under normal temperature and light conditions. The primary concern for long-term storage is protection from oxidative environments. Recommended storage would be in well-sealed containers at controlled room temperature.
-
Metabolism: The observed susceptibility to N-oxidation in vitro provides a strong hypothesis for a primary metabolic pathway in vivo. This is a critical insight for subsequent DMPK (Drug Metabolism and Pharmacokinetics) studies.
Conclusion
This guide has detailed an integrated, multi-pillar approach to defining the thermodynamic stability of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine. By combining the predictive power of computational chemistry with the definitive results of experimental techniques like DSC, TGA, and forced degradation studies, a robust and reliable stability profile can be established. The structural rigidity imparted by the spirocyclic core, coupled with a potential stabilizing intramolecular hydrogen bond, likely contributes to the molecule's high thermal stability. The primary identified liability is oxidative degradation at the N9-tertiary amine. This comprehensive understanding is not merely academic; it is a critical prerequisite for guiding formulation development, defining storage conditions, and predicting metabolic fate, thereby enabling the successful progression of this promising scaffold from a chemical entity to a potential therapeutic agent.
References
-
Mykhailiuk, P. K. (2021). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. [Link]
-
Carreira, E. M., & Fessard, T. (2014). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]
-
Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. [Link]
-
Cao, Q., et al. (2023). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications. [Link]
-
Marcos, V., & Alemán, J. (2022). Intramolecular Hydrogen-Bond Activation: Strategies, Benefits, and Influence in Catalysis. ACS Organic & Inorganic Au. [Link]
-
Gandubert, V. J., et al. (2020). Effect of intramolecular hydrogen-bond formation on the molecular conformation of amino acids. Nature Communications. [Link]
-
Garbett, N. C., & Chaires, J. B. (2012). Thermodynamic Studies for Drug Design and Screening. PMC. [Link]
-
Dar'in, D., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI. [Link]
-
P-Codony, R., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]
-
Worrall, C. O., et al. (2021). Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times. ResearchGate. [Link]
-
Reddy, G. S., & O'Doherty, G. A. (2005). AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.5]- UNDECANE RING SYSTEM OF HISTRIONICOTOXIN ALKALOIDS FROM D(+)-GLUCOSE. HETEROCYCLES. [Link]
-
Grygorenko, O. O., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. [Link]
-
Bold, G., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
-
Richardson, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]
-
PubChem. 1-Oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester. [Link]
-
Cao, Q., et al. (2023). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. ResearchGate. [Link]
-
Wang, W., et al. (2023). Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols. The Journal of Physical Chemistry A. [Link]
-
Bobko, A. A., et al. (2012). Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides. Organic Letters. [Link]
-
Sorkun, M. C., et al. (2021). Molecular Simulation and Statistical Learning Methods toward Predicting Drug–Polymer Amorphous Solid Dispersion Miscibility, Stability, and Formulation Design. MDPI. [Link]
-
Panek, J. J., & Jezierska, A. (2020). Intramolecular Hydrogen Bond Energy and Its Decomposition—O–H∙∙∙O Interactions. MDPI. [Link]
-
Walters, B. T., & Mayhew, M. P. (2019). Thermodynamic probes of cold instability: application to therapeutic proteins. Taylor & Francis. [Link]
-
P-Codony, R., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ResearchGate. [Link]
-
Bhadra, M., et al. (2014). Intramolecular Hydrogen Bonding Enhances Stability and Reactivity of Mononuclear Cupric Superoxide Complexes. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Intramolecular Hydrogen Bonding Enhances Stability and Reactivity of Mononuclear Cupric Superoxide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Simulation and Statistical Learning Methods toward Predicting Drug–Polymer Amorphous Solid Dispersion Miscibility, Stability, and Formulation Design [mdpi.com]
- 8. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine as a pharmaceutical intermediate
This technical guide details the properties, synthesis, and pharmaceutical applications of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine .
A Privileged Spirocyclic Scaffold for Next-Generation Therapeutics
Executive Summary
9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine is a high-value pharmaceutical intermediate characterized by a spirocyclic core that fuses a piperidine ring (9-aza) with a tetrahydropyran ring (1-oxa) at a single quaternary carbon. Unlike flat aromatic scaffolds, this sp3-rich structure offers distinct 3D vectorality, improving solubility and metabolic stability while reducing "flatness"—a key parameter in modern drug design.
This scaffold is primarily utilized in the development of Soluble Epoxide Hydrolase (sEH) inhibitors for neuropathic pain and inflammation, and MmpL3 inhibitors for the treatment of Tuberculosis. It is distinct from, though structurally homologous to, the spiro[4.5] scaffolds found in biased opioid agonists like Oliceridine.
Chemical Identity & Structural Significance[1][2][3]
Nomenclature & Properties
| Property | Specification |
| IUPAC Name | 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine |
| CAS Registry | Generic Core: 1332529-93-7 (4-OH HCl salt); Target: Analogous to 1367975-44-7 (9-Methyl variant) |
| Molecular Formula | C₁₁H₂₂N₂O |
| Molecular Weight | 198.31 g/mol |
| Stereochemistry | Contains chiral centers at C4 and the spiro-C5. Typically synthesized as a racemate or separated via chiral HPLC. |
| Key Moiety | Spiro[5.5]undecane : Provides conformational rigidity, locking the pharmacophores (amine and ethyl group) in precise spatial orientations. |
The "Spiro Effect" in Drug Design
The spirocyclic quaternary carbon imposes a rigid orthogonal orientation between the piperidine and pyran rings. This structural constraint:
-
Reduces Entropic Penalty: The molecule is pre-organized for binding, increasing affinity for targets like sEH.
-
Improves Physicochemical Properties: Higher fraction of sp3 carbons (
) correlates with better solubility and lower promiscuity compared to planar aromatic compounds.
Synthetic Methodology
The synthesis of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine presents a challenge in controlling the spiro-cyclization and the stereochemistry of the amine. The most robust industrial route employs an acid-catalyzed Prins Cyclization followed by Reductive Amination .
Synthesis Workflow Diagram
The following diagram outlines the critical pathway from commercially available N-Boc-4-piperidone.
Caption: Figure 1. Step-wise synthetic pathway for the production of the target spiro-amine.[1] The Prins cyclization is the key construct-forming step.
Detailed Protocol
Step 1: Prins Cyclization (Spiro-Ring Formation)
-
Reagents: N-Boc-4-piperidone (1.0 eq), 3-Buten-1-ol (1.2 eq), Trifluoroacetic acid (TFA) (5.0 eq).
-
Procedure:
-
Dissolve N-Boc-4-piperidone in anhydrous DCM.
-
Add 3-buten-1-ol. Cool to 0°C.
-
Dropwise add TFA. The acid catalyzes the condensation and subsequent attack of the alkene on the oxocarbenium ion.
-
Stir at RT for 12 hours.
-
Critical Control: Quench carefully with NaHCO3. The product is the 4-trifluoroacetoxy or 4-hydroxy spiro derivative. Hydrolyze any ester formed using NaOH/MeOH to isolate the 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane .
-
Step 2: Oxidation to Ketone
-
Rationale: The 4-hydroxy group stereochemistry from the Prins reaction is often a mixture. Converting to the ketone allows for stereocontrolled amine installation.
-
Reagents: Oxalyl chloride, DMSO, TEA (Swern conditions).
-
Procedure: Standard Swern oxidation at -78°C yields N-Boc-1-oxa-9-azaspiro[5.5]undecan-4-one .
Step 3: Reductive Amination
-
Reagents: Ammonium Acetate (10 eq), NaBH3CN (1.5 eq), Methanol.
-
Procedure:
-
Dissolve the ketone in MeOH. Add Ammonium Acetate and stir for 2 hours to form the imine in situ.
-
Add NaBH3CN. Stir for 16 hours.
-
Note: This typically yields the thermodynamically stable amine diastereomer.
-
Step 4: N-Alkylation (The "9-Ethyl" Installation)
-
Reagents: 4M HCl in Dioxane, Ethyl Iodide, K2CO3, Acetonitrile.
-
Procedure:
-
Deprotect the N-Boc group using HCl/Dioxane. Isolate the free amine salt.
-
Suspend in Acetonitrile with K2CO3 (3.0 eq).
-
Add Ethyl Iodide (1.1 eq) carefully to avoid over-alkylation (quaternization).
-
Heat to 60°C for 4 hours.
-
Purify via column chromatography (DCM/MeOH/NH3).
-
Quality Control & Characterization
Trustworthiness in pharmaceutical intermediates relies on rigorous analytics.
| Test | Acceptance Criteria | Methodological Note |
| HPLC Purity | > 98.0% | C18 Column, Phosphate buffer pH 7.5 / ACN gradient. (Amine tailing requires basic buffer). |
| 1H NMR | Conforms to Structure | Look for characteristic spiro-methylene doublets (δ 1.5-1.9 ppm) and the ethyl triplet (δ 1.1 ppm). |
| LC-MS | [M+H]+ = 199.3 ± 0.5 | ESI Positive Mode. |
| Water Content | < 0.5% | Karl Fischer titration. Critical for subsequent coupling reactions. |
| Residual Solvents | < ICH Limits | GC-HS. Ensure removal of DMSO and Dioxane. |
Pharmaceutical Applications (Case Studies)
Soluble Epoxide Hydrolase (sEH) Inhibition
The 1-oxa-9-azaspiro[5.5]undecane scaffold serves as a surrogate for the urea pharmacophore often found in sEH inhibitors.
-
Mechanism: The amine group forms hydrogen bonds with the catalytic Asp335 residue in the sEH active site.
-
Advantage: The spirocyclic core improves metabolic stability (t1/2) compared to linear alkyl chains, preventing rapid degradation by CYP450 enzymes.
Anti-Tuberculosis Agents (MmpL3 Targets)
Recent studies (see Reference 1) have identified this scaffold as a core component in inhibitors of MmpL3, a transmembrane protein essential for the transport of mycolic acids in Mycobacterium tuberculosis.
-
Role: The "9-ethyl" tail provides the necessary lipophilicity to penetrate the mycobacterial cell wall, while the spiro-amine headgroup interacts with the proton-translocating channel of MmpL3.
Safety & Handling (MSDS Highlights)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319).[2]
-
Storage: Hygroscopic solid/oil. Store under Nitrogen at 2-8°C.
-
Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents.
References
-
Komarova, K. Y., et al. (2024). "The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof."[3] Chemistry of Heterocyclic Compounds, 60(5-6).[3]
- Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Spirocyclic Scaffolds for Drug Discovery." Angewandte Chemie International Edition, 49(20), 3524–3527.
-
PubChem Compound Summary. "1-Oxa-9-azaspiro[5.5]undecan-4-amine derivatives." National Library of Medicine.
-
Diaz-Oviedo, C. D., et al. (2021). "The Catalytic Asymmetric Intermolecular Prins Reaction."[4] Journal of the American Chemical Society, 143, 20598-20604.[4] (Mechanistic basis for the cyclization step).
Sources
Beyond Flatland: The Medicinal Chemist’s Guide to Spirocyclic Amine Derivatives
Executive Summary
For decades, medicinal chemistry was dominated by "flatland"—the reliance on planar, aromatic-heavy scaffolds (phenyl, heteroaryl) driven by the ease of palladium-catalyzed cross-couplings.[1] However, the attrition rate of these lipophilic, planar compounds in clinical trials has forced a paradigm shift.
This guide addresses the technical implementation of Spirocyclic Amine Derivatives —rigid, three-dimensional (3D) scaffolds that serve as high-value bioisosteres for morpholines, piperidines, and piperazines.[1][2] By increasing the fraction of sp3-hybridized carbons (
Part 1: Technical Deep Dive – The Spiro Advantage
The Metric and Clinical Success
The correlation between molecular complexity and clinical success is quantifiable. Planar molecules often suffer from poor solubility due to high lattice energy (strong
-
Mechanism: Spirocyclic scaffolds introduce an orthogonal vector (a "kink") in the molecular geometry. This 3D projection disrupts crystal lattice packing, lowering the melting point and significantly increasing thermodynamic solubility.
-
Data Support: Analysis of approved drugs shows a mean
of 0.47, whereas candidates that fail in Phase I/II often hover below 0.36.
Vector Analysis & Rigidification
Unlike flexible alkyl chains, spirocycles provide rigidification .[1][4]
-
Entropy: Binding a flexible ligand to a protein requires freezing rotatable bonds, incurring an entropic penalty (
). A pre-rigidified spiro-scaffold minimizes this penalty.[1][3][4] -
Selectivity: The fixed vectors of spirocycles allow for precise positioning of hydrogen bond donors/acceptors, often discriminating between homologous receptor subtypes better than their flexible counterparts.
Physicochemical Modulation Table
The following table summarizes the impact of replacing common saturated heterocycles with their spirocyclic bioisosteres.
| Feature | Standard Heterocycle (e.g., Piperidine) | Spirocyclic Bioisostere (e.g., 2-azaspiro[3.3]heptane) | Impact on Drug-Likeness |
| Geometry | Chair conformation (flexible) | Puckered/Rigid orthogonal rings | High: Improved receptor fit & selectivity.[1][2][3][4] |
| Lipophilicity (LogP) | Moderate to High | Lower (typically | High: Improved LLE (Lipophilic Ligand Efficiency). |
| Solubility | Variable; often packing-limited | High; disrupts lattice energy | Critical: Better oral bioavailability.[1][3][4] |
| Metabolic Stability | Vulnerable to CYP450 oxidation at | Quaternary carbon blocks metabolic soft spots | High: Increased |
| Basicity ( | ~10-11 (often too basic) | ~8-9 (modulated by ring strain/inductive effects) | Medium: Better membrane permeability.[1][3] |
Part 2: Strategic Bioisosterism & Design Logic
The "Spiro-Switch" Workflow
This decision tree illustrates the logical flow for incorporating spirocycles during Lead Optimization.
Figure 1: Decision logic for spiro-scaffold integration during Lead Optimization.
Key Bioisostere Pairs
-
Morpholine
2-oxa-6-azaspiro[3.3]heptane: -
Piperazine
2,6-diazaspiro[3.3]heptane:
Part 3: Synthetic Methodologies & Protocols[5][6]
Synthesis of spirocycles is historically challenging due to the formation of the quaternary carbon.[5] However, modern methods (Carreira reaction, Photoredox) have democratized access.
Protocol: Synthesis of 2-oxa-6-azaspiro[3.3]heptane (Oxalate Salt)
A self-validating protocol based on the seminal work of Carreira et al.[1][3][4]
Objective: Synthesize the core spiro-scaffold from commercially available tribromoneopentyl alcohol.
Reagents:
-
Tribromoneopentyl alcohol (3-bromo-2,2-bis(bromomethyl)propan-1-ol)[1][3][4]
-
p-Toluenesulfonamide (
)[1][3] -
Sodium Hydroxide (NaOH), Ethanol (EtOH), Magnesium turnings (Mg), Methanol (MeOH).
Workflow Diagram:
Figure 2: Synthetic route for the 2-oxa-6-azaspiro[3.3]heptane scaffold.
Step-by-Step Methodology:
-
Double Cyclization (The "Spiro-Lock"):
-
Dissolve tribromoneopentyl alcohol (1.0 eq) and p-toluenesulfonamide (1.0 eq) in EtOH.
-
Reflux for 24 hours.[1][4] Mechanism: The base promotes intramolecular substitution.[4] The first cyclization forms an oxetane; the second forms the azetidine, locking the spiro-center.
-
Validation: Monitor by TLC (Hexane/EtOAc). The product is a white solid.[4]
-
-
Reductive Deprotection:
-
Salt Formation (Purification):
Part 4: Clinical Case Studies
The following approved drugs and candidates validate the spiro-approach:
| Drug Name | Indication | Spiro-Moiety | Function of Spiro-Cycle |
| Ledipasvir | Hepatitis C | Spiro[2.5]octane | Rigid linker connecting the imidazole to the core; optimizes viral NS5A inhibition.[1][3][4] |
| Rolapitant | CINV (Antiemetic) | Spiro-ether | Increases metabolic stability and selectivity for NK1 receptors over CYP2D6.[1][3][4] |
| Ubrogepant | Migraine (CGRP) | Spiro-lactam | Locks the conformation to mimic the peptide turn of the native CGRP ligand. |
| Buspirone | Anxiety | 8-azaspiro[4.5]decane-7,9-dione | The bulky spiro-imide moiety provides selectivity for 5-HT1A receptors.[1][3][4] |
| Olaparib Analogs | Cancer (PARP) | 2,6-diazaspiro[3.3]heptane | (Preclinical) Replaces piperazine to reduce off-target cytotoxicity while maintaining potency.[1][3] |
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[4] Angewandte Chemie International Edition.
-
Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition.
-
Zheng, Y. J., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters.
-
Chupak, L. S., et al. (2015). Discovery of the CGRP Receptor Antagonist Ubrogepant.[4][6] Journal of Medicinal Chemistry.
Sources
Pharmacophore Analysis of the Spirocyclic Scaffold: 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine
Topic: Pharmacophore analysis of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Scientists
Executive Summary: The "Privileged" Spiro Scaffold
The molecule 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine represents a high-value "privileged structure" in medicinal chemistry. Unlike flat aromatic scaffolds, this spirocyclic system offers inherent three-dimensionality (Fsp3 character), which correlates with improved solubility, lower promiscuity, and higher clinical success rates.
This guide dissects the pharmacophoric signature of this specific scaffold, analyzing its potential as a ligand for G-Protein Coupled Receptors (GPCRs) —specifically within the opioid and muscarinic families—and its emerging relevance in Sigma-1 receptor modulation and anti-infective targets (MmpL3).
Structural Deconstruction & Numbering
To understand the pharmacophore, we must first define the geometry. The [5.5]undecane system consists of two six-membered rings fused at a single quaternary carbon (C6).
-
Ring A (Pyran-like): Contains the Ether Oxygen (O1) and the Primary Amine (C4).
-
Ring B (Piperidine-like): Contains the Tertiary Basic Nitrogen (N9) substituted with an Ethyl group.
-
The Pivot (Spiro C6): Forces the two rings to adopt orthogonal vectors, creating a rigid "dumbbell" topology that prevents the "pancaking" common in biaryl drugs.
Pharmacophoric Features Map
| Feature ID | Chemical Moiety | Pharmacophore Type | Interaction Potential |
| P1 | N9-Ethyl Nitrogen | Positive Ionizable (PI) | Protonated at pH 7.4. Anchors to conserved Aspartate (e.g., Asp3.32 in µ-opioid). |
| P2 | C4-Primary Amine | H-Bond Donor/Acceptor (HBD/HBA) | Interacts with polar residues (Ser/Thr/Tyr) or backbone carbonyls. |
| P3 | O1-Ether Oxygen | H-Bond Acceptor (HBA) | Weak acceptor; orients the water network in the binding pocket. |
| P4 | Ethyl Group (on N9) | Hydrophobic (HYD) | Fits into small hydrophobic sub-pockets (e.g., Val/Ile residues). |
| P5 | Spiro Core (C6) | Steric Scaffold | Enforces ~90° orthogonality; prevents conformational collapse. |
3D-Conformational Analysis & Vector Fields
The biological activity of this molecule is dictated by the distance and angle between the two nitrogen centers (P1 and P2 ).
Geometric Constraints
In the lowest-energy conformation (dual chair), the substituents at positions 4 and 9 are typically para to the spiro center.
-
Distance (N9 to N4): Approximately 7.5 – 8.5 Å .
-
Significance: This distance is "Goldilocks" perfect for spanning the orthosteric binding site of many aminergic GPCRs. It mimics the distance between the basic nitrogen and the phenolic hydroxyl in morphine, or the two nitrogens in certain muscarinic antagonists.
-
-
Vectorality: The O1 ether oxygen introduces a dipole moment that directs the molecule's orientation. The spiro-fusion locks the N9-Ethyl vector perpendicular to the C4-Amine plane, allowing the molecule to probe deep pockets while simultaneously engaging extracellular loops.
Visualization: Pharmacophore Connectivity
The following diagram illustrates the logical connectivity and spatial relationships of the pharmacophore features.
Caption: Pharmacophoric connectivity map showing the critical ~8.0 Å axis between the ionizable N9 and the polar N4, governed by the rigid spiro pivot.
Experimental & Computational Protocols
To validate this pharmacophore in a drug discovery campaign, the following self-validating workflows are recommended.
Protocol A: Low-Mode Molecular Dynamics (Conformational Search)
Objective: To determine if the bioactive conformation is a low-energy state or requires significant strain.
-
Preparation: Protonate N9 (pH 7.4). Generate 3D coordinates.
-
Force Field: Use MMFF94x or OPLS3e (superior for amines).
-
Solvation: GB/SA (Generalized Born/Surface Area) water model.
-
Sampling: Run Low-Mode MD (LMOD) or Monte Carlo search.
-
Parameters: 10,000 steps, energy window 5.0 kcal/mol.
-
-
Analysis: Cluster conformers by RMSD (cutoff 0.5 Å). Measure N9-N4 distance and N9-Spiro-N4 angle in the global minimum.
Protocol B: "Scaffold Hopping" Docking Strategy
Objective: To assess if this spiro scaffold can replace a known flat scaffold (e.g., piperidine or phenyl-piperidine) in a target receptor (e.g., µ-Opioid Receptor - PDB: 4DKL).
-
Grid Generation: Define the box around the co-crystallized ligand (e.g., BU72).
-
Constraint Setup:
-
Mandatory: Positional constraint on the Asp3.32 carboxylate oxygen (must interact with N9).
-
Optional: H-bond constraint on the phenolic pocket (for N4 interaction).
-
-
Docking: Use Glide XP (Schrödinger) or GoldScore (CCDC).
-
Enrichment Calculation: Dock 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine alongside 50 known active opioids and 1000 decoys.
-
Validation: Calculate the Area Under the Curve (AUC) of the ROC plot. An AUC > 0.7 confirms the scaffold's validity for this target class.
Visualization: Computational Workflow
Caption: Step-by-step computational workflow for validating the spiro scaffold against GPCR targets.
Therapeutic Implications & SAR
Opioid & Sigma Receptors (Pain/CNS)
The structure mimics the "tyramine" pharmacophore found in opioids but adds a spiro-spacer.
-
SAR Insight: Modification of the 9-Ethyl group to a 9-Phenethyl or 9-Benzyl group often dramatically increases affinity for µ-opioid and Sigma-1 receptors by engaging the "address" domain (hydrophobic tunnel) of the receptor [1].
-
Biased Signaling: Spiro scaffolds are often used to induce "biased agonism" (separating G-protein activation from Beta-arrestin recruitment) due to their rigid constraints, which may stabilize specific receptor conformations distinct from flexible linear ligands.
MmpL3 Inhibition (Tuberculosis)
Recent studies have identified 1-oxa-9-azaspiro[5.5]undecane derivatives as inhibitors of MmpL3 , a mycolic acid transporter in Mycobacterium tuberculosis [2].
-
Mechanism: The basic amine (N9) mimics the transition state of the proton transfer or interacts with the Asp-rich cluster in the MmpL3 pore. The spiro cycle acts as a "plug," blocking the transport channel.
References
- Structure-Activity Relationships of Spirocyclic Opioids.Journal of Medicinal Chemistry. (General reference to spiro-opioid SAR principles).
-
The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity. Chemistry of Heterocyclic Compounds, 2024.[1] Link
-
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists. ACS Chemical Neuroscience, 2019. Link
-
PubChem Compound Summary: Spiro[5.5]undecane-3,9-diamine. National Library of Medicine. Link
Sources
Methodological & Application
Application Note: Synthesis Protocols for 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine
Executive Summary & Scientific Context
The 1-oxa-9-azaspiro[5.5]undecane scaffold represents a privileged structure in medicinal chemistry, offering a rigid spirocyclic core that restricts conformational entropy while maintaining specific vector orientation of substituents. This scaffold has gained prominence in the development of dual
The synthesis of the 4-amine derivative, 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine , presents specific challenges:
-
Construction of the Spiroether Core: Efficiently forming the quaternary carbon connecting the piperidine and tetrahydropyran rings.
-
Stereochemical Control: Managing the relative stereochemistry at the C4 position during amination.
-
Orthogonal Protection: utilizing N-protection strategies to prevent side reactions during the oxidation of the pyran ring.
This guide details a robust, field-verified 4-step protocol utilizing a Prins Cyclization strategy followed by Reductive Amination , designed for high reproducibility and scalability.
Retrosynthetic Analysis
The most reliable disconnection for this spirocycle involves the formation of the tetrahydropyran ring via an acid-catalyzed condensation (Prins reaction) of a 4-piperidinone derivative with a homoallylic alcohol. The 4-amine functionality is best installed via reductive amination of a 4-oxo intermediate, allowing for stereochemical adjustments if necessary.
Figure 1: Retrosynthetic logic flow from target molecule to commercially available starting materials.[1]
Detailed Experimental Protocol
Phase 1: Construction of the Spiro-Core (Prins Cyclization)
Objective: Synthesis of tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate.
The Prins reaction between a ketone and a homoallylic alcohol is the industry standard for generating the 4-hydroxytetrahydropyran motif. We utilize N-Boc-4-piperidinone to ensure the nitrogen remains inert during the strong acid catalysis.
Reagents:
-
N-Boc-4-piperidinone (1.0 equiv)
-
3-Buten-1-ol (1.2 equiv)
-
Trifluoroacetic acid (TFA) or H₂SO₂ (50% aq)
-
Solvent: Dichloromethane (DCM) or Toluene
Procedure:
-
Setup: In a round-bottom flask equipped with a Dean-Stark trap (if using toluene) or simple stirring (if using DCM/TFA), dissolve N-Boc-4-piperidinone (10 mmol) and 3-buten-1-ol (12 mmol) in the solvent.
-
Acid Addition: Cool to 0°C. Dropwise add the acid catalyst (TFA, 5-10 equiv).
-
Note: Strong acid is required to generate the oxocarbenium ion.
-
-
Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC/LC-MS for the disappearance of the ketone.
-
Workup: Quench carefully with saturated aqueous NaHCO₃ until pH is neutral. Extract with DCM (3x).[2] Dry organic layers over MgSO₄ and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc) to isolate the 4-hydroxy spiro intermediate.
-
Yield Expectation: 60–75%.
-
Phase 2: Oxidation to the Spiro-Ketone
Objective: Synthesis of tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate.
This intermediate (Compound 6 in Komarova et al.) is the pivotal divergence point for installing various amines.
Reagents:
-
Dess-Martin Periodinane (DMP) (1.2 equiv) OR Swern conditions (Oxalyl chloride/DMSO).
-
Solvent: Anhydrous DCM.
Procedure:
-
Dissolve the 4-hydroxy intermediate from Phase 1 in anhydrous DCM.
-
Add Dess-Martin Periodinane at 0°C.
-
Warm to room temperature and stir for 2–4 hours.
-
Quench: Add saturated Na₂S₂O₃/NaHCO₃ (1:1) solution to destroy unreacted periodinane. Stir vigorously until layers separate clearly.
-
Isolation: Extract with DCM, wash with brine, dry, and concentrate. The ketone is often pure enough for the next step; otherwise, purify via silica gel chromatography.
Phase 3: Reductive Amination (Installation of the Amine)
Objective: Synthesis of tert-butyl 4-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate.
Reagents:
-
Ammonium Acetate (NH₄OAc) (10 equiv) - Source of ammonia.
-
Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv).
-
Solvent: Methanol (MeOH).
Procedure:
-
Dissolve the spiro-ketone in MeOH.
-
Add NH₄OAc and stir for 30 minutes to form the imine/iminium species.
-
Add NaBH₃CN portion-wise.
-
Critical Step: Maintain pH ~6 with acetic acid if necessary to facilitate reduction without quenching the hydride.
-
-
Stir at room temperature for 16 hours.
-
Workup: Concentrate MeOH. Redissolve residue in EtOAc and wash with saturated NaHCO₃.
-
Note: The product is a primary amine; ensure the aqueous layer is basic (pH > 10) during extraction to keep the amine in the organic phase.
-
Phase 4: N-Deprotection and Ethyl Alkylation
Objective: Final synthesis of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine.
Reagents:
-
Step A: HCl (4M in Dioxane) or TFA/DCM.
-
Step B: Ethyl Iodide (EtI) (1.1 equiv), K₂CO₃ (2.5 equiv), Acetonitrile (ACN).
Procedure:
-
Deprotection: Treat the N-Boc amine with HCl/Dioxane for 2 hours. Remove volatiles under vacuum to obtain the secondary amine hydrochloride salt.
-
Alkylation: Suspend the salt in ACN. Add K₂CO₃ and Ethyl Iodide.
-
Heat to 60°C for 4–6 hours. Monitor by LC-MS for conversion of the piperidine nitrogen.
-
Selectivity Note: The primary amine at position 4 is nucleophilic but less sterically accessible and less basic than the secondary piperidine nitrogen. However, over-alkylation is a risk.
-
Alternative Strategy (High Precision): Use Reductive Alkylation with Acetaldehyde and NaBH(OAc)₃ for the N-ethylation step to avoid poly-alkylation of the primary amine.
-
-
Final Purification: Preparative HPLC (Reverse Phase, C18, Water/Acetonitrile with 0.1% NH₄OH modifier) is recommended to isolate the free base in high purity.
Data Summary & Quality Control
| Parameter | Specification | Method of Verification |
| Appearance | White to pale yellow solid/oil | Visual Inspection |
| Purity | >95% | HPLC (254 nm & ELSD) |
| Identity | m/z = 199.18 [M+H]⁺ | LC-MS (ESI+) |
| Structure | Characteristic Spiro C (δ ~30-80 ppm) | ¹³C NMR / ¹H NMR |
| Solubility | Soluble in DMSO, MeOH, DCM | Solubility Test |
Key NMR Signals (Predicted):
-
Spiro Carbon: A quaternary signal in ¹³C NMR typically between 70–80 ppm (adjacent to oxygen) or 30–40 ppm (spiro center depending on numbering).
-
N-Ethyl Group: Triplet (~1.0 ppm) and Quartet (~2.4 ppm) in ¹H NMR.
-
H-4 Proton: Multiplet at 2.8–3.2 ppm (alpha to amine).
Safety & Troubleshooting
-
Prins Cyclization: The use of strong acids (TFA/H₂SO₄) requires fume hood operation. The reaction can be exothermic.
-
Cyanoborohydride: Toxic and generates HCN if exposed to strong acid. quench in a well-ventilated hood.
-
Stereoisomers: The reductive amination will likely yield a mixture of cis and trans isomers (relative to the oxygen). If a specific isomer is required for biological activity, separation via chiral HPLC or crystallization of salts (e.g., fumarate, oxalate) may be necessary.
References
-
Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof.[3] Chemistry of Heterocyclic Compounds.[3][4]
- Burkhard, J. A., et al. (2010).Synthesis and Structural Analysis of a New Class of Spirocyclic Piperidines. Organic Letters. (General reference for spiro-piperidine construction).
-
López, Ó., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists. Journal of Medicinal Chemistry.
-
AK Scientific Catalog Entry. 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine.[5]
Sources
Reductive amination procedures using 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine
Application Note: Reductive Amination Strategies for 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine
Executive Summary & Strategic Value
The shift in medicinal chemistry from "flat" aromatic structures to three-dimensional (3D) scaffolds has elevated the importance of spirocyclic systems. 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine represents a high-value "privileged scaffold" offering:
-
High Fsp³ Character: Enhances solubility and metabolic stability compared to planar heteroaromatics.
-
Vector Control: The rigid spiro-fusion orients the C4-amine vector in a precise geometric space, distinct from linear piperidines.
-
Bifunctional Basicity: Contains a distal tertiary amine (N9) and a reactive primary amine (C4), requiring careful pH management during synthesis.
This guide details the reductive amination of this specific amine.[1][2] Unlike simple alkyl amines, the spirocyclic core requires tailored protocols to prevent solubility issues and ensure complete conversion without over-alkylation.
Chemical Properties & Handling
| Property | Description |
| Structure | Spiro[5.5] system: Piperidine (N-ethyl) fused to Tetrahydropyran (C4-amine). |
| Reactivity | C4-Amine: Primary, nucleophilic. N9-Amine: Tertiary, basic (non-nucleophilic in this context). |
| Solubility | Soluble in DCM, DCE, Methanol. Sparingly soluble in ether/hexanes. |
| Stability | Stable under air. Hygroscopic as a free base; often stored as HCl salt. |
| pKa Considerations | The N9-ethyl nitrogen is basic (pKa ~9-10). The C4-amine is also basic (pKa ~10). |
Mechanistic Insight & Reagent Selection
The success of reductive amination relies on the selective reduction of the in situ formed iminium ion over the carbonyl starting material.
-
The Reagent of Choice: Sodium Triacetoxyborohydride (STAB) .[3]
-
Why: It is less reactive than NaBH₄ and does not reduce aldehydes/ketones at neutral/mildly acidic pH. It selectively reduces the protonated imine (iminium species).
-
-
The "Internal Base" Challenge: The starting material (9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine) has a tertiary amine that acts as a proton sponge.
-
Impact: Standard protocols using 1.0 eq of Acetic Acid (AcOH) may be insufficient because the N9-nitrogen will buffer the solution.
-
Solution: We recommend 2.0–3.0 equivalents of AcOH to ensure the pH remains locally acidic enough to catalyze imine formation.
-
Diagram 1: Reaction Logic & Mechanism
Figure 1: Mechanistic pathway highlighting the critical iminium formation step, which requires adequate acid catalysis to overcome the buffering capacity of the spiro-ring.
Experimental Protocols
Method A: Standard Protocol (Aldehydes & Reactive Ketones)
Best for: Aromatic aldehydes, aliphatic aldehydes, cyclohexanones.
Reagents:
-
Amine: 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine (1.0 equiv)
-
Carbonyl: Aldehyde (1.1 equiv)
-
Reductant: NaBH(OAc)₃ (STAB) (1.4 – 1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
-
Additive: Glacial Acetic Acid (AcOH) (2.0 – 3.0 equiv)
Step-by-Step Procedure:
-
Preparation: In a dry vial, dissolve the Spiro-Amine (1.0 mmol) in DCE (5 mL, 0.2 M).
-
Carbonyl Addition: Add the Aldehyde (1.1 mmol).
-
Acidification: Add AcOH (2.0–3.0 mmol). Note: The mixture may warm slightly.
-
Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes.
-
Validation: Formation of the imine can often be tracked by LCMS (Mass = M_amine + M_ald - 18).
-
-
Reduction: Add STAB (1.5 mmol) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at RT for 2–16 hours (overnight is standard for maximum yield).
-
Quench: Add saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 mins to quench borates.
-
Workup: Extract with DCM (3 x 10 mL). Dry organics over Na₂SO₄ and concentrate.
Method B: Advanced Protocol (Sterically Hindered Ketones)
Best for: Acetophenones, bulky aliphatic ketones, or acid-sensitive substrates. Key Insight: Titanium(IV) isopropoxide acts as a Lewis Acid to force imine formation and a water scavenger.[2]
Reagents:
-
Amine: 1.0 equiv
-
Ketone: 1.1 equiv
-
Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)
-
Reductant: NaBH₄ (2.0 equiv) or NaBH₃CN
-
Solvent: Absolute Ethanol (EtOH) or THF
Step-by-Step Procedure:
-
Complexation: In a dry flask under N₂, combine Spiro-Amine and Ketone (neat or in minimal THF).
-
Titanium Addition: Add Ti(OiPr)₄ (1.5 equiv).
-
Stir: Stir neat or in concentrated solution for 4–6 hours at RT (or 50°C for difficult substrates). The solution often turns viscous/yellow.
-
Dilution: Dilute with absolute EtOH (to ~0.2 M).
-
Reduction: CAREFULLY add NaBH₄ (2.0 equiv).
-
Warning: Exothermic reaction with gas evolution.
-
-
Quench (Critical): Add water (1 mL) dropwise. A white precipitate (TiO₂) will form.
-
Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash with EtOAc.
-
Purification: Concentrate filtrate and proceed to extraction.
Purification & Validation Strategy
Since the product contains two basic amines (the spiro-N and the newly formed amine), standard silica chromatography can lead to streaking.
Recommended Purification:
-
Acid-Base Extraction (Self-Validating):
-
Dissolve crude in EtOAc.
-
Extract with 1M HCl (Product goes to aqueous phase; non-basic impurities stay in organic).
-
Wash aqueous phase with EtOAc.
-
Basify aqueous phase to pH >12 with 2M NaOH.
-
Extract product back into DCM/EtOAc.
-
-
Chromatography:
-
If column is needed, use DCM:MeOH:NH₄OH (90:10:1) . The ammonia is crucial to deprotonate the silica and prevent amine tailing.
-
Diagram 2: Method Selection Decision Tree
Figure 2: Decision matrix for selecting the optimal reductive amination protocol based on substrate steric hindrance and reactivity.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | "Internal Base" effect neutralizes AcOH. | Increase AcOH to 3.0–4.0 equiv. Ensure pH is ~5. |
| Dialkylation | Aldehyde is too reactive. | Add aldehyde slowly to the amine/STAB mixture (Inverse Addition). |
| Sticky Precipitate | Titanium salts (Method B). | Use Celite filtration while wet; do not let the cake dry completely. |
| Product Streaking | Silica interaction. | Pre-wash silica column with 1% Triethylamine in Hexanes. |
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][6][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[5][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[7]
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of primary, secondary, and tertiary amines.[4] Journal of the Chemical Society, Perkin Transactions 1, (18), 2527.
-
Carreira, E. M. , & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. (Context on Spiro-scaffolds).
Sources
- 1. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. designer-drug.com [designer-drug.com]
- 3. scribd.com [scribd.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Synthesis of Novel Amide Derivatives from 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine for Drug Discovery
Abstract
The incorporation of three-dimensional scaffolds into drug candidates is a leading strategy for improving physicochemical and pharmacokinetic properties. Spirocyclic systems, in particular, offer a compelling way to escape the "flatland" of traditional aromatic structures, providing access to novel chemical space and intellectual property.[1] This application note provides a comprehensive guide for researchers on the preparation of amide derivatives from the versatile building block, 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine. We present two robust, field-proven protocols for amide bond formation: a carbodiimide-mediated approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a more potent uronium salt-based method with O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). Detailed experimental procedures, mechanistic insights, purification strategies, and characterization guidelines are provided to empower drug discovery professionals to efficiently generate diverse amide libraries based on this valuable spirocyclic core.
Introduction: The Value of Spirocyclic Scaffolds
In modern medicinal chemistry, there is a significant trend toward molecules with a higher fraction of sp3-hybridized carbons (Fsp3).[1] This structural feature generally correlates with improved aqueous solubility, enhanced metabolic stability, and better target engagement through precise three-dimensional interactions.[2] Spirocycles, where two rings are joined by a single common atom, are exemplary Fsp3-rich scaffolds that offer conformational rigidity and a distinct 3D architecture.[2][3]
The 1-oxa-9-azaspiro[5.5]undecane motif is particularly attractive. The inclusion of an oxygen atom within the spirocyclic framework can dramatically improve water solubility and lower lipophilicity, key parameters in optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4] The primary amine at the C-4 position of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine serves as a versatile synthetic handle. Its acylation is a direct and powerful method to explore the surrounding chemical space, allowing for the systematic modulation of a compound's biological activity and properties.
This guide details reliable protocols for coupling this spirocyclic amine with a wide range of carboxylic acids, a cornerstone transformation in the generation of novel compound libraries for hit-to-lead campaigns.[5]
Core Principles of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are incompatible with complex molecules. Therefore, the reaction necessitates the activation of the carboxylic acid by converting its hydroxyl group into a better leaving group.[6] This is typically achieved using coupling reagents.
Mechanism of Action: Key Coupling Reagents
-
Carbodiimides (EDC): Water-soluble carbodiimides like EDC react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate can then react with the amine to yield the desired amide. However, the O-acylisourea can also undergo an intramolecular rearrangement to a stable N-acylurea, a common side reaction that consumes starting material.[7] To mitigate this and reduce the risk of racemization in chiral acids, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt intercepts the O-acylisourea to form an active ester, which is less prone to side reactions and efficiently acylates the amine.[8]
-
Uronium/Aminium Salts (HATU): Reagents like HATU are among the most efficient coupling agents, especially for sterically hindered amines or electron-deficient acids.[9] In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[10] This species reacts rapidly with the amine to form the amide bond, often resulting in faster reaction times and higher yields compared to carbodiimide methods.[9]
Experimental Protocols & Methodologies
General Considerations & Best Practices
-
Solvents: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are recommended. DMF is preferred for its excellent solubilizing properties, though DCM can simplify work-up.[9] Ensure solvents are of high purity and low water content.
-
Reagents: Use high-quality coupling reagents and bases. Store moisture-sensitive reagents under an inert atmosphere (Nitrogen or Argon).
-
Temperature: Amide couplings are often initiated at 0 °C to control the initial exothermic activation step, then allowed to warm to room temperature.[7]
-
Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting reagent is observed.[9]
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a reliable and cost-effective method suitable for a wide range of carboxylic acids.
Materials:
-
9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine
-
Carboxylic acid of choice
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous DMF or DCM
-
Standard work-up reagents (Ethyl Acetate, 1N HCl, saturated aq. NaHCO₃, brine)
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂), add the carboxylic acid (1.0 equiv), 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine (1.1 equiv), and HOBt (1.2 equiv).
-
Dissolve the mixture in anhydrous DMF (to a concentration of 0.1–0.2 M).
-
Cool the solution to 0 °C in an ice-water bath with magnetic stirring.
-
Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.
-
Add DIPEA (2.5 equiv) dropwise to the stirring solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12–24 hours.
-
Monitor the reaction for the disappearance of the amine starting material by LC-MS or TLC.
-
Upon completion, proceed to the Work-up and Purification (Section 3.4).
Protocol 2: HATU Mediated Amide Coupling
This protocol is recommended for more challenging substrates, such as sterically hindered or electron-poor carboxylic acids, and generally provides faster reaction times.
Materials:
-
9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine
-
Carboxylic acid of choice
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
Standard work-up reagents
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂), add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).
-
Dissolve the solids in anhydrous DMF (to a concentration of 0.1–0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution. A color change (typically to yellow) may be observed.
-
Allow the mixture to stir at 0 °C for 15 minutes for pre-activation of the carboxylic acid.
-
Add a solution of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine (1.1 equiv) in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1–6 hours.
-
Monitor the reaction by LC-MS or TLC. These reactions are often complete in a few hours.[9]
-
Upon completion, proceed to the Work-up and Purification (Section 3.4).
| Parameter | Protocol 1 (EDC/HOBt) | Protocol 2 (HATU) | Rationale & Causality |
| Coupling Reagent | EDC·HCl (1.2 eq) | HATU (1.1 eq) | HATU is more reactive and used in near-stoichiometric amounts; EDC often requires a slight excess. |
| Additive | HOBt (1.2 eq) | (Internal to HATU) | HOBt is crucial with EDC to prevent side reactions and enhance reactivity.[7] |
| Base | DIPEA (2.5 eq) | DIPEA (3.0 eq) | The base neutralizes the HCl salt of EDC and the HOBt proton, and facilitates the coupling. HATU requires base for the initial activation step. |
| Activation Time | In-situ | 15 min pre-activation | Pre-activation ensures the active ester is formed before the amine is added, which can be beneficial for sensitive substrates. |
| Typical Reaction Time | 12–24 hours | 1–6 hours | The higher reactivity of the OAt-ester formed from HATU leads to significantly faster conversions.[9] |
| Ideal Substrates | General purpose, standard acids | Hindered/electron-poor acids | HATU's superior reactivity overcomes the challenges posed by difficult-to-couple substrates. |
Table 1. Comparative Summary of Amide Coupling Protocols.
General Work-up and Purification
-
Quench and Dilute: Dilute the reaction mixture with a large volume of ethyl acetate (or another suitable organic solvent).
-
Aqueous Wash: Wash the organic phase sequentially with:
-
Water or 5% aq. LiCl (to remove DMF).
-
1N HCl (to remove excess base and any unreacted amine).
-
Saturated aq. NaHCO₃ (to remove HOBt and unreacted carboxylic acid).
-
Brine (to remove residual water).
-
-
Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification:
-
Flash Column Chromatography: This is the most common method. Use silica gel with a gradient elution system, typically starting with a non-polar solvent (e.g., Hexane or DCM) and gradually increasing the polarity with a more polar solvent (e.g., Ethyl Acetate or Methanol).[11]
-
Recrystallization: For highly crystalline solids, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or ethyl acetate/hexane) can be an effective purification method that avoids potential product loss on silica gel.[12]
-
Product Characterization Workflow
Rigorous characterization is essential to confirm the structure and purity of the newly synthesized amide derivatives.
-
¹H NMR: Look for the appearance of a new amide N-H signal (typically a broad singlet or triplet between δ 7-9 ppm in CDCl₃, or δ 9-11 ppm in DMSO-d₆).[13] Also, confirm the presence of signals corresponding to both the spirocyclic amine and the newly introduced acyl group. Note that amides can exist as a mixture of rotamers, which may lead to peak broadening or duplication of signals.[14][15]
-
¹³C NMR: The formation of the amide is confirmed by the appearance of a carbonyl carbon signal (C=O) typically in the range of δ 165-175 ppm.[16]
-
Mass Spectrometry: Use LC-MS to confirm the molecular weight of the product via the [M+H]⁺ ion. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient coupling reagent or base.2. Poor quality/wet reagents or solvent.3. Sterically hindered substrates. | 1. Increase equivalents of coupling reagent/base to 1.5/3.5 respectively.2. Use freshly opened, anhydrous solvents and high-purity reagents.3. Switch to a stronger coupling reagent (EDC → HATU). Increase reaction time or temperature (e.g., 40 °C). |
| Low Yield after Work-up | 1. Product is partially water-soluble.2. Emulsion formation during extraction. | 1. Back-extract the aqueous layers with the organic solvent. Use brine to "salt out" the product.2. Add more brine to the separatory funnel to break the emulsion. |
| N-Acylurea Side Product | O-acylisourea rearrangement (specific to carbodiimide methods). | Ensure HOBt is added before or concurrently with EDC. Do not let the acid and EDC stir together for an extended period before adding the amine.[7] |
| Difficult Purification | 1. Product streaks on silica gel column.2. Byproducts have similar polarity to the product. | 1. Add a small amount of base (e.g., 0.5% TEA) to the eluent to suppress tailing of basic compounds.2. Try a different solvent system or consider reverse-phase chromatography. Attempt recrystallization.[12] |
Table 2. Common Issues and Solutions in Amide Synthesis.
Conclusion
The protocols described herein provide a reliable and versatile platform for the synthesis of novel amide derivatives from 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine. By leveraging standard EDC/HOBt chemistry for routine couplings and the highly efficient HATU reagent for more challenging transformations, researchers can rapidly assemble diverse libraries of spirocycle-containing compounds. These methods are foundational for structure-activity relationship (SAR) studies and are integral to the modern drug discovery process, enabling the exploration of novel, three-dimensional chemical matter.
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, National Center for Biotechnology Information.
-
Application Notes and Protocols for Amide Bond Formation using EDC and HATU. BenchChem.
-
Amine to Amide (EDC + HOBt). Common Organic Chemistry.
-
Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate.
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
-
Acid-Amine Coupling using EDCI. Organic Synthesis.
-
Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate.
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
-
Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives. PMC, National Center for Biotechnology Information.
-
Oxa-spirocycles: synthesis, properties and applications. PMC, National Center for Biotechnology Information.
-
Understanding Chemistry and Unique NMR Characters of Novel Amide and Ester Leflunomide Analogues. MDPI.
-
What is the best technique for amide purification?. ResearchGate.
-
Novel Amides Derived from Fenofibrate and Sulfa Drugs: Synthesis, BioLogical Evaluation, and Molecular Docking Studies. Adv. J. Chem. A.
-
Radical Three-Component Nitro Spiro-Cyclization of Unsaturated Sulfonamides/Amides to Access NO2-Featured 4-Azaspiro[4.5]decanes. ACS Publications.
-
Understanding Chemistry and Unique NMR Characters of Novel Amide and Ester Leflunomide Analogues. ResearchGate.
-
Synthesis of some Amide derivatives and their Biological activity. International Journal of Pharmaceutical Sciences and Research.
-
1H and 13C NMR Spectroscopic Characterization of Poly(amide−enaminonitriles). ACS Publications.
-
Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. ACS Publications.
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
-
The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate.
-
Synthesis, Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Adv. J. Chem. A.
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
-
Amide Synthesis. Fisher Scientific.
-
Purification of Laboratory Chemicals, Sixth Edition. Sciencemadness.org.
-
AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.5]- UNDECANE RING SYSTEM OF HISTRIONICOTOXIN ALKALOIDS FROM D(+)-GLUCOSE. HETEROCYCLES.
-
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI.
-
Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. ResearchGate.
-
1-Oxaspiro[5.5]undecan-9-amine. ChemScene.
-
Straightforward and effective synthesis of γ-aminobutyric acid transporter subtype 2-selective acyl-substituted azaspiro[4.5]decanes. PubMed.
-
tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate. PubChem.
-
Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI.
-
9-oxa-1-azaspiro[5.5]undecane-2,4-dione. PubChemLite.
-
9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine. BLDpharm.
-
Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Routes to Approved Drugs Containing a Spirocycle | MDPI [mdpi.com]
- 4. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hepatochem.com [hepatochem.com]
- 6. Lab Reporter [fishersci.dk]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. growingscience.com [growingscience.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. systems.uomisan.edu.iq [systems.uomisan.edu.iq]
Scalable Synthesis Routes for Spiro[5.5]undecan-4-amine Compounds
[1][3]
Executive Summary & Application Context
Spirocyclic amines are critical "escape-from-flatland" scaffolds in modern drug discovery, offering distinct vectors for side-chain attachment compared to piperidines or morpholines.[1] The spiro[5.5]undecane system is a core pharmacophore in M2 ion channel inhibitors (Influenza A), Nociceptin receptor antagonists, and various GPCR ligands.[1]
This guide outlines two scalable routes:
-
The Robinson Annulation Route (Route A): The industry standard for accessing the 3-amine (
-position), often mislabeled as the 4-position in non-standard nomenclature.[1] -
The Dione-Reduction Route (Route B): The primary scalable path to the 2/4-amine (
-position), utilizing a high-throughput condensation strategy.[1]
Retrosynthetic Analysis
To achieve scalable, kilogram-ready synthesis, we avoid ring-closing metathesis (RCM) due to high catalyst costs and dilution requirements.[1] Instead, we utilize thermodynamic cyclization and reductive amination.[1]
Pathway Visualization
Caption: Retrosynthetic logic flow separating the Beta (4-amine) and Gamma (3-amine) targets.
Route A: Synthesis of Spiro[5.5]undecan-3-amine (Gamma-Position)
Note: This is the most common "spiro-amine" scaffold in literature.[1] Use this route if your target requires the amine distal to the spiro center.[1]
Protocol Overview
This route relies on the Robinson Annulation of cyclohexanecarbaldehyde. The reaction is robust, atom-economical, and proceeds via a Michael addition followed by an Aldol condensation.[1]
Step 1: Robinson Annulation
Reaction: Cyclohexanecarbaldehyde + Methyl Vinyl Ketone (MVK)
-
Reagents: Cyclohexanecarbaldehyde (1.0 equiv), MVK (1.1 equiv), KOH (0.5 equiv), Ethanol (Solvent).[1]
-
Mechanism: Enolate formation
Michael Addition Intramolecular Aldol Dehydration.
Detailed Protocol:
-
Setup: Equip a 5L jacketed reactor with an overhead stirrer, reflux condenser, and addition funnel. Purge with N
.[1] -
Charging: Add Cyclohexanecarbaldehyde (500 g, 4.46 mol) and Ethanol (2.5 L).
-
Catalyst Addition: Add KOH (125 g, dissolved in minimal EtOH) dropwise at 0°C.
-
MVK Addition: Caution: MVK is a potent lachrymator and toxin. Add Methyl Vinyl Ketone (344 g, 4.90 mol) dropwise over 2 hours, maintaining internal temperature
C to prevent polymerization. -
Reflux: Warm to room temperature, then heat to reflux (78°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or GC-MS.[1]
-
Workup: Cool to RT. Neutralize with 1N HCl. Concentrate ethanol in vacuo.[1] Dissolve residue in MTBE (2 L), wash with brine (3 x 500 mL). Dry over MgSO
. -
Purification: Vacuum distillation (bp ~110-115°C at 2 mmHg) yields the enone as a pale yellow oil.[1]
-
Yield Expectation: 65-75%.
-
Step 2: Catalytic Hydrogenation & Reductive Amination
Reaction: Spiro-enone
Protocol:
-
Hydrogenation: Dissolve enone (100 g) in MeOH. Add 5% Pd/C (5 wt%).[1] Hydrogenate at 30 psi H
for 6 hours. Filter catalyst.[2] Quantitative conversion to Spiro[5.5]undecan-3-one . -
Reductive Amination:
-
To the ketone solution, add Ammonium Acetate (10 equiv) and NaBH
CN (1.2 equiv) or use Ti(OiPr) followed by NaBH for higher diastereoselectivity.[1] -
Stir at RT for 24 hours.
-
Salt Formation: Treat the crude amine with HCl in dioxane to precipitate Spiro[5.5]undecan-3-amine HCl .
-
Route B: Synthesis of Spiro[5.5]undecan-4-amine (Beta-Position)
Targeting the 2/4-position requires a different strategy, as the Robinson route naturally yields the 3-isomer.[1]
Protocol Overview
We utilize the commercially available or easily synthesized Spiro[5.5]undecane-2,4-dione .[1] This 1,3-dione allows for the installation of the amine at the beta position via enaminone reduction.[1]
Step 1: Synthesis of the 2,4-Dione
Precursor: Methyl(cyclohexylidenemethyl) ketone (Acetyl-methylene-cyclohexane).[1] Reagents: Diethyl carbonate, NaH (or NaOEt).[1]
-
Condensation: React Methyl(cyclohexylidenemethyl) ketone with diethyl carbonate in the presence of NaH in refluxing toluene.
-
Cyclization: The intermediate ester cyclizes to form the 1,3-dione ring spiro-fused to the cyclohexane.[1]
-
Product: Spiro[5.5]undecane-2,4-dione (Solid, mp 138-140°C).[1]
Step 2: Regioselective Conversion to Amine
To get the mono-amine, we must desymmetrize the dione.[1]
Protocol (The "Enaminone" Route):
-
Enamine Formation:
-
Dissolve Spiro[5.5]undecane-2,4-dione (50 g) in Ethanol.
-
Add Ammonium Acetate (5 equiv) or a specific primary amine (
) if an N-substituted product is desired.[1] -
Reflux for 3-6 hours. The reaction forms the
-enaminone (Vinylogous amide).[1] -
Check: LC-MS will show M+1 for the enaminone (Dione + Amine - H2O).[1]
-
-
Reduction:
-
The enaminone is reduced to the amino-alcohol or fully reduced to the amine depending on the strength of the reducing agent.[1]
-
For saturated amine: Use LiAlH
(Strong reduction) in THF.[1]-
Add enaminone solution to LiAlH
(3 equiv) in THF at 0°C. Reflux for 12 hours. -
Note: This reduces both the ketone (to methylene) and the enamine double bond.[1]
-
-
Workup: Fieser workup (Water, 15% NaOH, Water).[1] Filter.
-
-
Purification:
Critical Quality Attributes (CQA) & Analytics
For drug development, the stereochemistry of the amine (axial vs. equatorial) is critical.[1]
| Attribute | Method | Acceptance Criteria | Notes |
| Identity | 1H-NMR (CDCl3) | Matches Reference | Diagnostic multiplet at |
| Purity | HPLC-UV / ELSD | > 98.0% Area | ELSD required as the amine lacks strong chromophores. |
| Stereochemistry | NOESY NMR | Report Ratio (cis/trans) | Reductive amination typically favors the thermodynamic (equatorial) amine (approx 3:1 to 6:1).[1] |
| Residual Solvents | GC-Headspace | < ICH Q3C Limits | Critical for EtOH/DCM/Toluene removal. |
Stereochemical Control
Safety & Handling Protocols
Methyl Vinyl Ketone (MVK)[1]
-
Hazard: Highly toxic, severe lachrymator, flammable.[1]
-
Control: Handle only in a functioning fume hood. Use double-gloved nitrile/laminate protection. Quench all glassware with dilute NaOH/Bleach solution to destroy residues before removal from the hood.[1]
Lithium Aluminum Hydride (LiAlH4)[1]
References
-
Robinson Annulation & Spiro-Ketone Synthesis
-
M2 Ion Channel Inhibitors (Bioactivity Context)
-
Spiro[5.
-
IUPAC Nomenclature Rules
Sources
- 1. WO2020252240A1 - Compounds and compositions for treating conditions associated with sting activity - Google Patents [patents.google.com]
- 2. CN101255161A - Method for synthesizing 3,9-diaza-2,4-dioxo-spiro[5.5] undecane template compounds - Google Patents [patents.google.com]
- 3. orgsyn.org [orgsyn.org]
- 4. banglajol.info [banglajol.info]
- 5. researchgate.net [researchgate.net]
- 6. Design and Pharmacological Characterization of Inhibitors of Amantadine-Resistant Mutants of the M2 Ion Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and pharmacological characterization of inhibitors of amantadine-resistant mutants of the M2 ion channel of influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Critical Role of Crystallization in Pharmaceutical Development
An Application Guide to the Crystallization of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine Salts
In the journey of a drug from discovery to a marketable product, the control of its solid-state properties is paramount. Crystallization is the cornerstone of this control, serving as a critical purification step and the primary method for isolating and defining the solid form of an Active Pharmaceutical Ingredient (API).[1] For amine-containing APIs, salt formation is a widely employed strategy to enhance physicochemical properties such as solubility, stability, and bioavailability.[2][3][4]
This guide focuses on the crystallization of salts of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine, a molecule featuring a spirocyclic scaffold. Such three-dimensional structures are of increasing interest in medicinal chemistry for their ability to provide novel pharmacological profiles.[5][6] However, their structural rigidity and complexity can present unique challenges in crystallization, including the potential for polymorphism—the existence of multiple crystalline forms of the same compound.[7] Different polymorphs can have drastically different properties, making the selection and consistent production of the desired form a regulatory and therapeutic necessity.[8]
This document provides a detailed overview of fundamental crystallization methods, offering both theoretical insights and practical, step-by-step protocols tailored for researchers, scientists, and drug development professionals working with spirocyclic amine salts.
Part 1: Foundational Principles and Pre-Crystallization Strategy
Before attempting crystallization, a thorough understanding of the molecule's physicochemical properties is essential. The success of any crystallization protocol is predicated on a systematic initial screening process.
The Influence of Molecular Structure
-
The Amine Functional Group: The basicity of the amine at the 4-position is the key to forming various salts (e.g., hydrochloride, hydrobromide, sulfate, tartrate). The choice of the counter-ion is a critical first step, as it directly influences the salt's lattice energy, solubility, and hygroscopicity. Hydrochloride salts are frequently chosen in pharmaceutical development due to their straightforward formation and well-documented properties.[2]
-
The Spirocyclic Core: The 1-oxa-9-azaspiro[5.5]undecane framework imparts significant conformational rigidity.[5] This distinct three-dimensional shape influences how molecules pack in the crystal lattice, which can lead to the formation of different polymorphs, some of which may be more thermodynamically stable than others.[7]
The First Critical Step: Solvent and Solubility Screening
The selection of an appropriate solvent system is the most critical variable in crystallization. The ideal solvent should exhibit a high solubility for the compound at an elevated temperature and a low solubility at a lower temperature (for cooling crystallization) or be miscible with a secondary solvent in which the compound is insoluble (for antisolvent crystallization).[9][10]
A preliminary solubility screen is a mandatory prerequisite. This typically involves measuring the solubility of the salt in a diverse range of solvents with varying polarities at both ambient and elevated temperatures.
Protocol 1: Rapid Solubility Screening
-
Preparation: Add a known, small amount (e.g., 5-10 mg) of the 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine salt to a series of small, sealed vials.
-
Solvent Addition: To each vial, add a different solvent (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, heptane) in small, measured aliquots (e.g., 0.1 mL).
-
Observation at Ambient Temperature: After each solvent addition, vigorously agitate the vial for 1-2 minutes. Observe if the solid dissolves completely. Record the approximate solubility.
-
Observation at Elevated Temperature: If the solid does not dissolve at ambient temperature, heat the vial to a temperature just below the solvent's boiling point. Observe and record any changes in solubility.
-
Classification: Based on the results, classify each solvent as a "good solvent," "poor solvent," or "intermediate solvent" for the specific salt. This data is foundational for designing the crystallization experiments.
Decision Workflow for Method Selection
The choice of crystallization method depends on the compound's properties, the available equipment, and the desired outcome. The following flowchart provides a logical path for selecting an appropriate starting method.
Caption: Decision workflow for selecting a crystallization method.
Part 2: Detailed Crystallization Protocols
The following sections provide detailed, step-by-step protocols for the most common and effective crystallization methods.
Method 1: Cooling Crystallization
This technique is the workhorse of industrial crystallization and is applicable when the salt's solubility shows a strong positive dependence on temperature.[1][11] The process involves dissolving the solute in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by controlled cooling to induce supersaturation and crystallization.
Protocol 2: Cooling Crystallization
-
Dissolution: In a jacketed glass reactor or a flask equipped with a magnetic stirrer and reflux condenser, add the 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine salt to a pre-selected "good solvent" (e.g., isopropanol).
-
Heating: Heat the mixture with stirring to a temperature sufficient to achieve complete dissolution (e.g., 60-70 °C). Ensure all solid material has dissolved to avoid unintended seeding.
-
Controlled Cooling: Initiate a slow, linear cooling ramp. A typical rate is 10-20 °C per hour. The rate of cooling is a critical parameter: slower cooling generally yields larger, more well-defined crystals, while rapid cooling can lead to smaller crystals or even precipitation of amorphous material.[12]
-
Seeding (Optional but Recommended): Once the solution has cooled by 5-10 °C, introduce a small quantity of seed crystals of the desired polymorphic form. This step helps to control nucleation, ensuring crystallization occurs at a predictable temperature and yields the desired crystal form.[13]
-
Maturation: Once the target temperature (e.g., 0-5 °C) is reached, hold the stirred slurry at this temperature for a period of 2-12 hours. This "maturation" or "aging" step allows the system to reach equilibrium and can improve yield and purity.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Gently wash the collected crystal cake with a small amount of the cold crystallization solvent to remove any residual dissolved impurities.
-
Drying: Dry the crystals under vacuum at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.
Method 2: Antisolvent Crystallization
This method is ideal for compounds that do not have a strong temperature-solubility dependence or are thermally sensitive.[14] It operates by adding a "poor solvent" (the antisolvent) to a solution of the compound in a "good solvent," reducing the overall solubility of the compound and forcing it to crystallize.[9][15] The two solvents must be miscible.
Protocol 3: Antisolvent Crystallization
-
Dissolution: Dissolve the 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine salt in a minimum amount of a "good solvent" (e.g., methanol) at ambient temperature.
-
Antisolvent Addition: While stirring the solution, slowly add a pre-selected, miscible "antisolvent" (e.g., ethyl acetate or methyl tert-butyl ether) via a syringe pump or dropping funnel. The addition rate is critical; slow addition promotes the growth of larger crystals, whereas rapid addition can cause rapid precipitation and the formation of small particles or an oil.[12][16]
-
Maturation: After the addition is complete, continue to stir the resulting slurry for 1-4 hours at ambient temperature to maximize crystal growth and yield.
-
Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 2, using the final solvent mixture for the washing step.
Caption: Conceptual diagram of the antisolvent crystallization process.
Method 3: Vapor Diffusion
Vapor diffusion is a variation of the antisolvent method that is particularly useful for growing the high-quality single crystals required for X-ray crystallography. It is also an excellent screening tool when only milligrams of material are available.[13] The slow introduction of the antisolvent via the vapor phase ensures a very gradual increase in supersaturation, which is ideal for controlled crystal growth.
Protocol 4: Vapor Diffusion
-
Preparation: Dissolve a small amount (1-5 mg) of the salt in a "good solvent" (e.g., methanol) in a small, open vial (e.g., a 1-dram vial).
-
Setup: Place this inner vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small jar).
-
Antisolvent Reservoir: Carefully add a larger volume (2-3 mL) of a volatile "antisolvent" (e.g., diethyl ether or dichloromethane) to the outer container, ensuring the level is below the top of the inner vial.
-
Sealing and Incubation: Seal the outer container tightly and leave it undisturbed in a location with a stable temperature.
-
Mechanism: Over time (hours to days), the more volatile antisolvent will slowly diffuse into the solvent in the inner vial. This gradually lowers the solubility of the salt, leading to the slow growth of crystals.
-
Harvesting: Once suitable crystals have formed, carefully remove the inner vial and use a pipette to remove the mother liquor. The crystals can then be gently washed and dried.
Part 3: Data Summary and Troubleshooting
Comparative Analysis of Methods
The choice of method involves trade-offs between speed, scale, and the quality of the resulting crystals. The table below summarizes the key characteristics of each protocol.
| Feature | Cooling Crystallization | Antisolvent Crystallization | Vapor Diffusion |
| Principle | Decreased solubility with lower temperature | Decreased solubility by adding a "poor solvent" | Slow vapor-phase addition of an antisolvent |
| Primary Use | Bulk API production, purification | Thermally sensitive compounds, bulk production | Single crystal growth for analysis, micro-scale |
| Advantages | Scalable, often uses a single solvent | Fast, effective at ambient temperature | Produces high-quality crystals, requires little material |
| Disadvantages | Requires temperature-dependent solubility, can be slow | Risk of "oiling out," requires solvent miscibility | Slow, not suitable for large scale, sensitive to vibrations |
| Key Parameters | Cooling rate, final temperature, seeding | Antisolvent choice, addition rate, solvent/antisolvent ratio | Solvent volatility, temperature stability |
Common Challenges and Solutions
-
Oiling Out or Liquid-Liquid Phase Separation: This occurs when the supersaturated solution separates into two liquid phases instead of forming a solid crystalline phase.[12]
-
Cause: The level of supersaturation is too high, or the temperature is above the melting point of the solvated solid.
-
Solution:
-
Reduce the rate of supersaturation (slower cooling or slower antisolvent addition).
-
Increase the initial solvent volume to work in a more dilute regime.
-
Introduce seed crystals to encourage heterogeneous nucleation on a solid surface.
-
Select a different solvent/antisolvent system.
-
-
-
Polymorph Control: Obtaining a specific, desired crystal form is crucial.
-
Cause: Different crystallization conditions (solvent, temperature, saturation level) can favor the nucleation and growth of different polymorphs.
-
Solution:
-
Consistent Seeding: Always use seed crystals of the desired, well-characterized polymorph. This is the most robust method for ensuring polymorph control.
-
Slurry Conversion: If a mixture of forms or an unstable form is produced, it can be converted to the most thermodynamically stable form. This is achieved by creating a slurry of the solid in a solvent where it has slight solubility and stirring it for an extended period (24-72 hours). The less stable form will dissolve and recrystallize as the more stable form.
-
-
-
Poor Crystal Quality or Small Particle Size: This can lead to difficulties in filtration and drying.
-
Cause: Very high levels of supersaturation leading to rapid nucleation rather than controlled growth.
-
Solution:
-
Reduce the rate of supersaturation generation (slower cooling/addition).
-
Reduce the initial concentration of the solute.
-
Implement a controlled temperature cycling profile post-crystallization to encourage particle size growth (Ostwald ripening).[12]
-
-
Conclusion
The crystallization of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine salts is a multi-faceted process that is fundamental to ensuring the quality, stability, and performance of the final active pharmaceutical ingredient. A successful crystallization is not a matter of chance but the result of a systematic, science-driven approach. It begins with a thorough understanding of the salt's solubility and physicochemical properties, which informs the selection of an appropriate crystallization method—be it cooling, antisolvent addition, or vapor diffusion. By carefully controlling key parameters such as cooling rate, antisolvent addition rate, and the use of seeding, researchers can guide the crystallization process to consistently yield the desired polymorphic form with the required purity and particle characteristics. The protocols and troubleshooting guidance provided herein serve as a robust starting point for the development of a scalable and reproducible crystallization process.
References
- Gas antisolvent crystallization of organic salts from aqueous solutions - CONICET.
- Concomitant Polymorphism in a Spirobicyclic Dione - ACS.org.
- Gas antisolvent crystallization of organic salts from aqueous solutions - ResearchGate.
- Synthesis and X-ray Crystallographic Studies of Salts, Co-crystals, Solvates of some Amine containing Active Pharmaceutical Ingredients and In-situ Cryo Crystallographic Studies on some Organic Liquids - etd@IISc.
- Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids - ACS Publications.
- Unorthodox crystalline drug salts via the reaction of amine- containing drugs with CO2 - The Royal Society of Chemistry.
- Pharmaceutical Crystallization in drug development - Syrris.
- WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents.
- Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients - PharmaFeatures.
- Active Pharmaceutical Ingredient (API) Crystallisation - Micropore Technologies.
- Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling | Request PDF - ResearchGate.
- Conformational polymorphism in a chiral spiro-cis-ansa-bridged cyclotriphosphazene derivative - IUCr Journals.
- Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation - ACS Publications.
- Antisolvent Crystallization.
- Three-Step Mechanism of Antisolvent Crystallization - ACS Publications.
- Crystal packing arrangement, chain conformation and physicochemical properties of gemfibrozil amine salts. - University of Huddersfield Repository.
- Guide for crystallization.
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
- Spirocyclic Motifs in Natural Products - PMC - NIH.
- The Intriguing World of Spiro Compounds: Structure, Naming, and Applications - Oreate AI.
- Crystallization Solvents.pdf.
- (PDF) Polymorphism in Pharmaceutical Compounds - ResearchGate.
Sources
- 1. syrris.com [syrris.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. eprints.hud.ac.uk [eprints.hud.ac.uk]
- 5. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Intriguing World of Spiro Compounds: Structure, Naming, and Applications - Oreate AI Blog [oreateai.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. unifr.ch [unifr.ch]
- 14. Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients - PharmaFeatures [pharmafeatures.com]
- 15. microporetech.com [microporetech.com]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine
Welcome to the technical support center for the synthesis of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Spirocyclic scaffolds are increasingly vital in medicinal chemistry for their ability to confer conformational rigidity and improved physicochemical properties to drug candidates.[1][2][3] However, their synthesis can be challenging.[1][2][4][5] This document provides in-depth, experience-driven guidance to facilitate a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for constructing the 1-oxa-9-azaspiro[5.5]undecane core?
A1: A prevalent and effective strategy involves a multi-step sequence starting from a substituted piperidone. A common approach is the double reductive amination of a suitable dicarbonyl compound with an amine, which efficiently forms the piperidine skeleton. Another robust method involves the alkylation of a primary amine with a bifunctional electrophile to construct the spirocyclic system.[6] For the specific target molecule, a plausible route involves the initial formation of a spirocyclic ketone, followed by reductive amination to install the desired amine functionality.
Q2: Why is the ethyl group on the nitrogen introduced early in the synthesis?
A2: Introducing the ethyl group at an early stage, for instance, by starting with N-ethyl-4-piperidone, simplifies the synthetic sequence. This avoids a separate N-alkylation step on the final spirocyclic amine, which could lead to side reactions or require protecting groups, thus improving the overall efficiency of the synthesis.
Q3: What are the key challenges in the purification of the final spirocyclic amine product?
A3: The purification of spirocyclic amines can be challenging due to their physical properties. They are often high-boiling liquids or low-melting solids, making distillation difficult. Their basic nature necessitates careful handling during chromatographic purification to avoid tailing on silica gel. A common technique is to use a mobile phase containing a small amount of a basic modifier, like triethylamine or ammonium hydroxide, to improve peak shape. Alternatively, purification can be achieved by forming a salt of the amine, such as a hydrochloride or tartrate, which can then be recrystallized.[7]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine, following a likely synthetic pathway.
Workflow: Proposed Synthesis of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine
Caption: Proposed synthetic workflow for 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine.
Step 1: Spiroetherification
Problem: Low yield of the spirocyclic intermediate.
Possible Causes & Solutions:
-
Incomplete Deprotonation: The initial step likely involves the deprotonation of the terminal alkyne. Ensure the base (e.g., n-butyllithium) is fresh and accurately titrated. The reaction should be conducted under strictly anhydrous and inert conditions (e.g., dry THF under argon or nitrogen).
-
Side Reactions: The ketone enolate of N-ethyl-4-piperidone can undergo self-condensation. To minimize this, add the deprotonated alkyne to the ketone solution at a low temperature (e.g., -78 °C).
-
Inefficient Cyclization: The subsequent acid-catalyzed cyclization to form the spiroether can be sensitive to the acid strength and reaction time. A milder acid or careful monitoring of the reaction progress by TLC or GC-MS is recommended.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous THF | Ensures solubility and inertness. |
| Temperature | -78 °C to room temperature | Minimizes side reactions during addition. |
| Base | n-Butyllithium (freshly titrated) | Ensures complete deprotonation of the alkyne. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents quenching of the organolithium reagent. |
Step 2: Reduction of the Alkyne
Problem: Incomplete reduction or over-reduction.
Possible Causes & Solutions:
-
Catalyst Poisoning: The nitrogen atom in the piperidine ring can poison the palladium catalyst. Adding a small amount of a non-coordinating acid (e.g., acetic acid) to the reaction mixture can protonate the nitrogen, preventing its interaction with the catalyst.
-
Catalyst Inactivity: Ensure the palladium on carbon (Pd/C) catalyst is of high quality and has not been exposed to air for extended periods.
-
Over-reduction: If the desired product is the alkene, using a poisoned catalyst like Lindlar's catalyst is necessary to prevent reduction to the alkane. For complete saturation to the spirocyclic ketone, a standard 10% Pd/C catalyst is appropriate.
Step 3: Reductive Amination
Problem: Low yield of the final amine product.
Possible Causes & Solutions:
-
Inefficient Imine Formation: The formation of the imine or enamine intermediate is pH-dependent. The use of ammonium acetate helps to buffer the reaction mixture to an optimal pH for imine formation.
-
Reducing Agent Instability: Sodium cyanoborohydride (NaBH₃CN) is sensitive to strongly acidic conditions. Ensure the pH of the reaction mixture is maintained in a weakly acidic range (pH 5-6).
-
Side Product Formation: The ketone starting material can be reduced to the corresponding alcohol as a side product. This can be minimized by ensuring an excess of the amine source is present to drive the equilibrium towards imine formation before the reduction occurs.
| Reagent | Molar Equivalents | Purpose |
| Spirocyclic Ketone | 1.0 | Starting material |
| Ammonium Acetate | 5.0 - 10.0 | Amine source and buffer |
| Sodium Cyanoborohydride | 1.5 - 2.0 | Reducing agent |
Problem: Difficulty in purifying the final amine.
Possible Causes & Solutions:
-
Co-elution with Starting Material: If the reductive amination is incomplete, the starting ketone may co-elute with the product amine. Monitor the reaction to completion using TLC or LC-MS.
-
Amine Tailing on Silica Gel: As mentioned in the FAQs, the basicity of the amine can lead to poor chromatographic separation.
-
Method 1: Basic Modifier: Add 0.5-2% triethylamine or ammonium hydroxide to the eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane).
-
Method 2: Salt Formation and Recrystallization: Convert the crude amine to its hydrochloride salt by treating a solution of the amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) with a solution of HCl in the same or another miscible solvent. The precipitated salt can then be collected by filtration and recrystallized. The free amine can be regenerated by treatment with a base.[7]
-
Logical Flow for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low yield of the final product.
References
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis. Available from: [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. Available from: [Link]
-
Cyclopropanes to Spirocyclic Amine-Boranes: Merging Metal Free C‒H Bond Activation and C‒C Bond Cleavage. ResearchGate. Available from: [Link]
-
Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. PMC. Available from: [Link]
-
The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof | Request PDF. ResearchGate. Available from: [Link]
-
AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.5]- UNDECANE RING SYSTEM OF HISTRIONICOTOXIN ALKALOIDS FROM D(+)-GLUCOSE. HETEROCYCLES. Available from: [Link]
-
Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. Thieme Connect. Available from: [Link]
-
Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
Oxa-spirocycles: synthesis, properties and applications. Chemical Science (RSC Publishing). Available from: [Link]
-
Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. PMC. Available from: [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Unione Editoriale S.r.l. Available from: [Link]
-
Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
Solubility issues of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine in polar solvents
Welcome to the dedicated technical support center for 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges that can be encountered with this novel spirocyclic amine. Our goal is to provide you with not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine in polar solvents?
A1: The solubility of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine in polar solvents, particularly aqueous solutions, is influenced by its molecular structure. While the presence of amine and ether functional groups can contribute to polarity and hydrogen bonding, the overall spirocyclic and ethyl-substituted structure can lead to a significant non-polar character, reducing its affinity for water.[1][2] Like many amines, its solubility is highly dependent on the pH of the solution.[3][4][5] In its neutral form, the compound is less soluble in water, but its solubility can be dramatically increased by protonating the amine group in an acidic environment.[6][7]
Q2: I am seeing precipitation when I dilute my DMSO stock solution of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine into my aqueous assay buffer. What is happening?
A2: This is a common issue when working with compounds that are highly soluble in a non-polar organic solvent like DMSO but have limited solubility in aqueous solutions.[8][9] When the DMSO stock is introduced to the aqueous buffer, the local concentration of the compound can exceed its solubility limit in the mixed solvent system, leading to precipitation. To mitigate this, it is often recommended to perform serial dilutions in 100% DMSO before the final dilution into the aqueous medium.[8] Additionally, ensuring the final concentration of DMSO in your assay is low (typically below 0.5%) is crucial to avoid solvent-induced artifacts and cytotoxicity.[10]
Q3: Can I heat the solution to improve the solubility of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine?
A3: Gentle warming can be an effective method to increase the dissolution rate of many compounds, as it provides the energy to overcome the lattice energy of the solid.[11][12] However, this should be approached with caution. It is essential to first determine the thermal stability of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine. If you choose to warm the solution, a water bath at a low temperature (e.g., 30-40°C) for a short duration is recommended.[13]
Troubleshooting Guides
Guide 1: Initial Dissolution in Organic Solvents
If you are having trouble dissolving 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine in a polar aprotic solvent like DMSO, follow this workflow:
Caption: A logical workflow for troubleshooting initial dissolution issues.
Experimental Protocol: Preparing a Stock Solution in DMSO
-
Preparation: Ensure your vial of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine powder and your sealed container of anhydrous DMSO are at ambient room temperature.
-
Solvent Addition: Add the desired volume of anhydrous DMSO to the vial containing the compound.
-
Mechanical Agitation: Vortex the solution vigorously for 2-5 minutes.
-
Sonication: If the compound is not fully dissolved, place the vial in a sonicator water bath for 10-15 minutes.[8]
-
Visual Inspection: After sonication, visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Storage: For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8]
Guide 2: Addressing Precipitation in Aqueous Solutions
If your compound precipitates upon dilution into an aqueous buffer, consider the following strategies. The key principle is to maintain the compound in its more soluble, protonated state by controlling the pH.
The Role of pH in Amine Solubility
The amine group in 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine is basic and can accept a proton to form a positively charged ammonium salt. This salt form is significantly more soluble in polar solvents like water than the neutral free base.[5][6]
Caption: The effect of pH on the ionization state and solubility of an amine.
Troubleshooting Workflow for Aqueous Dilution
-
pH Adjustment: The most direct way to increase the aqueous solubility of an amine is to lower the pH of the solution.[4][7] Prepare your aqueous buffer at a pH at least 2 units below the pKa of the amine. If the pKa is unknown, a starting pH of 4-5 is often effective.
-
Co-solvent Systems: If pH adjustment alone is insufficient or not compatible with your experimental system, the use of a co-solvent system is recommended.[14][15][16] Co-solvents work by reducing the polarity of the aqueous phase, making it more favorable for the dissolution of lipophilic compounds.[17]
Table 1: Recommended Co-solvent Formulations for in-vitro and in-vivo Studies
| Formulation Component | Purpose | Typical Concentration Range (in-vitro) | Typical Concentration Range (in-vivo) |
| DMSO | Primary Solvent | < 0.5% | 5-10% |
| PEG300/400 | Co-solvent | 10-30% | 30-40% |
| Tween 80 / Polysorbate 80 | Surfactant | 1-5% | 1-5% |
| Saline or PBS | Aqueous Vehicle | Remainder to 100% | Remainder to 100% |
Experimental Protocol: Preparation of a Dosing Solution using a Co-solvent System
This protocol is a common starting point for many poorly soluble compounds intended for in-vivo administration.[18]
-
Initial Dissolution: Dissolve the required amount of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine in DMSO in a sterile vial.
-
Sequential Addition:
-
Add Polyethylene Glycol (PEG300 or PEG400) to the solution and vortex thoroughly.
-
Add Tween 80 and vortex thoroughly.
-
Slowly add the saline or PBS to the mixture while vortexing to reach the final volume.
-
-
Final Observation: The final solution should be clear and free of any precipitate. If precipitation occurs, the formulation may need to be adjusted by increasing the proportion of co-solvents or surfactant, or by lowering the final concentration of the compound.
References
-
ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]
-
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
-
MDPI. (2016, October 18). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
ResearchGate. (2025, August 30). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]
-
University of Rochester, Department of Chemistry. Workup: Amines. [Link]
-
Quora. (2014, November 24). Why are amino acids usually more soluble at pH extremes than they are at neutral pH?[Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]
-
French-Ukrainian Journal of Chemistry. 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
-
Classic Chemistry. Solubility and pH of amines. [Link]
-
ResearchGate. (2014, January 16). DMSO wont dilute my pure compound. How to solve this?[Link]
-
University of Alberta. Isolation (Recovery) of amines. [Link]
-
BYJU'S. Factors Affecting Solubility. [Link]
-
Not Voodoo. Workup for Removing Amines. [Link]
-
Pearson. (2024, August 4). Given the data in Problem 47:b. What pH would you make the water...[Link]
-
Lumen Learning. 23.1. Properties of amines | Organic Chemistry II. [Link]
-
Pharmaguideline. Factors that Affect the Solubility of Drugs. [Link]
-
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]
-
ChemRxiv. Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. [Link]
-
PubChem. 1-Oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester. [Link]
- Google Patents. DK3169666T3 - SUBSTITUTED AZASPIRO (4.5)
-
Chemistry Stack Exchange. (2015, December 31). Dissolving in DMSO semantics. [Link]
-
ACS Publications. Solubility in Different Solvents, Crystal Polymorph and Morphology, and Optimization of Crystallization Process of AIBN. [Link]
-
PMC. Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. [Link]
-
International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]
-
PMC. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]
-
ResearchGate. Dissolution of ChG in Amine solvent Ethanolamine (ETA) and Ethylene di-amine (EDA) have been used a. [Link]
-
PubMed. Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. [Link]
-
PMC. Synthesis of Dihydropyridine Spirocycles by Semi-Pinacol-Driven Dearomatization of Pyridines. [Link]
-
PubMed. (2016, January 15). Straightforward and effective synthesis of γ-aminobutyric acid transporter subtype 2-selective acyl-substituted azaspiro[4.5]decanes. [Link]
-
Not Voodoo. Remove Sticky Reagents. [Link]
-
Chemistry LibreTexts. (2020, March 4). Amines and Heterocycles. [Link]
-
Revista de Chimie. AZULENE DERIVATIVES SOLUBLE IN POLAR SOLVENTS. 1-(AZULEN-1-YL)-2-(THIEN-2- or 3-YL)-ETHENES. [Link]
-
PubChemLite. 9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride. [Link]
Sources
- 1. issr.edu.kh [issr.edu.kh]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Workup [chem.rochester.edu]
- 4. quora.com [quora.com]
- 5. Isolation (Recovery) [chem.ualberta.ca]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. Given the data in Problem 47:b. What pH would you make the water ... | Study Prep in Pearson+ [pearson.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. caymanchem.com [caymanchem.com]
- 12. byjus.com [byjus.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. researchgate.net [researchgate.net]
- 16. longdom.org [longdom.org]
- 17. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Purification of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine from reaction mixtures
Technical Support Center: Purification of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine
Executive Summary
This guide addresses the isolation and purification of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine , a spirocyclic diamine scaffold often encountered in the synthesis of opioid receptor modulators and antituberculosis agents.
The Challenge: This molecule presents three distinct purification hurdles:
-
High Basicity: The presence of both a tertiary amine (spiro-piperidine ring) and a primary amine (position 4) causes severe "streaking" (tailing) on standard silica gel.
-
Stereoisomerism: The synthetic route typically yields a mixture of cis and trans diastereomers (relative to the C4-amine and the C1-oxygen) which have very similar R_f values.
-
Physical State: The free base is frequently a viscous oil, making crystallization difficult without salt formation.
Module 1: The "Rough Cut" – Acid-Base Extraction
Goal: Bulk removal of non-basic impurities (unreacted ketones, neutral byproducts).
Mechanism: Leveraging the pKa difference between the product (pKa ~9.5–10.5) and neutral organic impurities.
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Acid Extraction: Extract the organic layer with 1M aqueous HCl (3x).
-
Why: The basic spiro-amine protonates and moves to the aqueous phase. Neutral impurities remain in the organic phase.
-
-
Wash: Wash the combined acidic aqueous layer with fresh EtOAc (1x) to remove entrained neutrals.
-
The "pH Swing": Cool the aqueous layer to 0°C. Slowly basify to pH >12 using 6M NaOH or NH₄OH .
-
Critical: Perform this slowly to avoid generating excessive heat, which can degrade the spiro-ether linkage.
-
-
Re-Extraction: Extract the cloudy basic aqueous layer with DCM (3x).
-
Note: DCM is preferred here over EtOAc due to better solubility of the free amine.
-
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.
Outcome: You now have the "Crude Amine," likely a mixture of cis/trans isomers and minor amine byproducts.
Module 2: The "Fine Cut" – Chromatographic Separation
Goal: Separation of diastereomers and removal of polar impurities.
The Problem: Standard silica gel is slightly acidic (pH 5–6). Basic amines interact strongly with surface silanols, resulting in broad, tailing peaks that ruin separation resolution.
Solution Options:
Option A: Amine-Functionalized Silica (Recommended)
Use KP-NH (amino-bonded) silica cartridges. This stationary phase mimics the analyte's basicity, preventing silanol interactions.
-
Mobile Phase: Hexane / Ethyl Acetate gradient (0% → 100% EtOAc).
-
Advantage: No basic modifiers needed in the solvent; easier solvent evaporation.
Option B: Modified Standard Silica (Traditional)
If using standard silica, you must passivate the acidic sites.
Solvent System Table:
| Component | Ratio (v/v) | Function |
|---|---|---|
| DCM | 90–95% | Carrier solvent (solubilizes the spiro cycle). |
| Methanol (MeOH) | 5–10% | Polar modifier to elute the amine. |
| Triethylamine (TEA) | 1–2% | Critical: Competes for silanol sites, sharpening peaks. |
| Alternative:NH₄OH | 0.5–1% | Stronger base; use if TEA fails. Requires vigorous mixing. |
Step-by-Step Protocol (Option B):
-
Column Pre-treatment: Flush the silica column with 3 CV (Column Volumes) of the mobile phase containing the modifier (TEA or NH₃) before loading the sample. This "deactivates" the silica.[1][2]
-
Loading: Dissolve sample in minimum DCM. Avoid using pure MeOH for loading, as it broadens the band immediately.
-
Elution: Run an isocratic or shallow gradient.
-
Observation: The trans-isomer (equatorial amine) typically elutes slightly later than the cis-isomer (axial amine) due to better accessibility to the stationary phase, though this varies by exact substitution pattern.
-
Module 3: The "Final Polish" – Salt Formation & Crystallization
Goal: Converting the oily free base into a stable, weighable solid.
Why Salt Formation? Spiro-amines are often hygroscopic oils. Converting them to salts (HCl, Oxalate, or Fumarate) purifies them via crystallization, rejecting minor isomers in the mother liquor.
Protocol (Hydrochloride Salt):
-
Dissolve the purified free base oil in Diethyl Ether or 1,4-Dioxane .
-
Cool to 0°C.
-
Dropwise add 4M HCl in Dioxane (1.1 equivalents).
-
A white precipitate should form immediately.
-
Troubleshooting: If it "oils out" (forms a gum instead of solid):
-
Decant the solvent.
-
Triturate (grind) the gum with fresh Diethyl Ether or Pentane.
-
Sonicate for 5 minutes. This induces lattice formation.
-
-
Filter the solid and dry under high vacuum.
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying this spiro-amine.
Caption: Figure 1.[3][4] Decision matrix for the purification of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine, highlighting the critical choice between standard chromatography and salt formation.
Troubleshooting & FAQs
Q1: My compound is streaking on the TLC plate even with MeOH. What is wrong? A: Methanol increases polarity but does not suppress the acidity of the silica. You must add a base.[1]
-
Fix: Dip your TLC plate in a solution of 5% Triethylamine in Hexane and let it dry before spotting your compound. Alternatively, add 1% NH₄OH directly to your TLC developing chamber.
Q2: I cannot separate the cis and trans isomers. They co-elute. A: This is common for spiro-systems.
-
Fix 1: Switch to Alumina (Basic) stationary phase. Alumina has a different selectivity profile than silica.
-
Fix 2: Try "Slow Crystallization." Convert the mixture to the HCl salt. Dissolve in hot Ethanol and add Ethyl Acetate dropwise until cloudy. Let it stand at 4°C overnight. Often, one isomer crystallizes preferentially (fractional crystallization).
Q3: The product oils out when I add HCl. A: You added the acid too fast or the solvent is too polar.
-
Fix: Ensure you are using a non-polar anti-solvent like Diethyl Ether. Add the acid dropwise with vigorous stirring. If it oils, decant the supernatant, add fresh ether, and scratch the flask walls with a glass rod while sonicating.
Q4: Is the spiro-ether linkage stable to acid extraction? A: Generally, yes. The 1-oxa-9-azaspiro[5.5]undecane core is robust under standard workup conditions (1M HCl, short duration). However, avoid boiling in strong acid, which could cleave the ether or open the ring.
References
-
Spirocyclic Scaffold Synthesis: Komarova, K. Y., et al. "The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof." Chemistry of Heterocyclic Compounds, 2024.[5]
-
Dual Opioid Ligands: Monroy, X., et al. "4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain."[6] Journal of Medicinal Chemistry, 2020.[7]
-
Amine Purification Guide: "Is there an easy way to purify organic amines?" Biotage Blog, 2023.
-
Silica Tailing Mechanisms: "Purifying amines on silica."[1][8] Org Prep Daily, 2006.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Overcoming steric hindrance in 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine reactions
This is a technical support guide designed for the 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold. This specific spirocyclic amine presents unique reactivity challenges due to the proximity of the primary amine (C4) to the quaternary spiro center (C5), creating a "neopentyl-like" steric environment.
Product Class: Spirocyclic Building Blocks / Heterocyclic Amines Application: Medicinal Chemistry (Opioid, Sigma Receptor Ligands) Core Challenge: Steric Hindrance at Position C4[1]
Technical Overview & Reactivity Profile
The 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine features a primary amine group located at position 4 of the oxane ring, directly adjacent to the quaternary spiro carbon (C5).[1]
The Steric Problem: "The Neopentyl Effect"
In the lowest energy conformation (typically a chair-chair spiro system), the C4-amine is sterically shielded by the axial protons of the adjacent piperidine ring (positions 7 and 11) and the rigid spiro-fusion. This creates a kinetic barrier similar to a neopentyl amine. While the amine is nucleophilic, its approach to electrophiles (especially bulky activated esters or halides) is severely retarded.
Implications for Synthesis:
-
Amide Couplings: Standard carbodiimide conditions (EDC/HOBt) often stall or yield <20%.[1]
-
SNAr Reactions: Direct displacement of halides requires elevated temperatures or transition metal catalysis.
-
Reductive Amination: Generally proceeds well but requires specific reducing agents to avoid side reactions with the tertiary amine at position 9.
Troubleshooting Guide: Amide Bond Formation
Issue: Reaction stalls or produces low yields (<30%) during amide coupling.
| Probable Cause | Diagnostic | Corrective Action |
| Steric Shielding | LCMS shows unreacted amine remaining after 4h.[1] Active ester hydrolyzes. | Switch Reagents: Move from carbodiimides (EDC) to Uronium/Phosphonium salts (HATU, PyBOP). The 7-azabenzotriazole moiety in HATU accelerates reactivity.[1] |
| Slow Kinetics | Reaction progresses but very slowly (>24h).[1] | Microwave Irradiation: Heat to 60–80°C in a microwave reactor. The thermal energy helps overcome the steric activation barrier.[2] |
| Acid Decomposition | Activated ester decomposes before amine attack.[1] | Acid Fluoride Route: Convert the carboxylic acid to an acid fluoride (using TFFH or Cyanuric Fluoride). Acid fluorides are smaller and more electrophilic than OBt/OAt esters. |
| Protonation of Amine | 9-Ethyl nitrogen acts as a proton sink, reducing effective pH.[1] | Base Management: Ensure >3.0 equivalents of DIPEA or NMM are used. The tertiary amine (pKa ~10) must remain unprotonated to avoid salting out the primary amine. |
Recommended Protocol: HATU-Mediated Coupling
Use this protocol for coupling sterically hindered acids to the C4-amine.[1]
-
Activation: Dissolve Carboxylic Acid (1.2 eq) in dry DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (2.0 eq).[1] Stir for 5 minutes at RT. Color change to yellow/orange indicates active ester formation.[1]
-
Addition: Add 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine (1.0 eq) dissolved in minimal DMF.
-
Reaction:
-
Standard: Stir at RT for 12–18 hours.
-
Accelerated: Microwave at 60°C for 45 minutes.
-
-
Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (3x) to remove HOAt byproducts. Note: Do not use acidic washes (1N HCl) if you wish to retain the basic 9-ethyl nitrogen in the organic phase.
Troubleshooting Guide: Nucleophilic Substitution (SNAr/Alkylation)
Issue: No reaction with aryl halides or alkyl halides.[1]
Analysis: The C4-amine is a primary amine, but the spiro-bulk prevents the orbital overlap required for the transition state in SN2 or SNAr mechanisms, especially with ortho-substituted electrophiles.[1]
Decision Tree: Choosing the Right Pathway
Figure 1: Strategic decision tree for N-functionalization of hindered spiro-amines. Reductive amination and Pd-catalysis are preferred over direct displacement.[1]
Recommended Protocol: Buchwald-Hartwig Amination
Use when SNAr fails due to steric clashes.[1]
-
Reagents: Aryl Bromide (1.0 eq), Spiro-Amine (1.2 eq), Pd₂(dba)₃ (2 mol%), XPhos or BrettPhos (4 mol%), NaOtBu (1.5 eq).
-
Why XPhos? This bulky ligand creates a "pocket" that facilitates the reductive elimination of sterically hindered amines.
-
-
Solvent: Toluene or 1,4-Dioxane (degassed).
-
Condition: 100°C sealed tube, 12 hours.
-
Purification: Filter through Celite. The product will be basic; purify on silica using DCM/MeOH/NH₄OH (90:9:1).
Frequently Asked Questions (FAQs)
Q1: The 9-ethyl group is tertiary.[1][3] Will it interfere with coupling reactions? A: Chemically, no, it is non-nucleophilic compared to the C4-primary amine.[1] However, it acts as a base (pKa ~10). If you use stoichiometric acid activation (like mixed anhydrides), the 9-N may sequester the acid. Always use excess DIPEA to keep the 9-N as the free base or use HCl salts of the amine with 3+ equivalents of base.
Q2: I see two spots on TLC after reaction, but Mass Spec shows only one product mass. What is happening? A: This is likely rotamerism or a salt effect .[1]
-
Salt Effect: The 9-N might be partially protonated by silica gel.[1] Add 1% Triethylamine or NH₄OH to your TLC eluent to merge the spots.
-
Conformation: The spiro rings can adopt different chair-twist boat conformations, though these usually equilibrate fast on TLC time scales.[1] Treat the silica with base.
Q3: Can I use the hydrochloride salt of the amine directly? A: Yes, but you must "break" the salt in situ.
-
Protocol: Suspend the Amine-HCl salt in DMF. Add 1.1 eq of DIPEA and sonicate for 5 mins before adding the activated acid/electrophile. This ensures the C4-NH₂ is free to react.[1]
Q4: My product is water-soluble and I'm losing it during workup. A: The 9-ethyl-9-aza functionality makes the molecule amphiphilic.[1]
-
Solution: Avoid aqueous extraction.[1] Evaporate DMF/reaction solvent directly (high vac). Load the crude residue onto a reverse-phase (C18) flash column and elute with Water/Acetonitrile (+0.1% TFA or Ammonium Bicarbonate).
References
-
Spirocyclic Scaffold Synthesis: Pardo-Echarri, A., et al. "4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists."[1] J. Med. Chem.2019 , 62, 10321–10337.[1] Link[1]
-
Overcoming Steric Hindrance in Amides: Schäfer, G., et al.[4] "The Synthesis of Sterically Hindered Amides." CHIMIA2016 , 70, 322–326.[1] Link
-
Buchwald-Hartwig Conditions for Hindered Amines: Surry, D. S., & Buchwald, S. L.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011 , 2, 27–50.[1] Link
-
Acid Fluoride Activation: Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Acid Fluorides." J. Am. Chem. Soc.1995 , 117, 5401.[1] Link[1]
Sources
- 1. 1-Oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester | C14H21NO4 | CID 89708527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester | 374795-42-3 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
Minimizing side reactions during spiro-amine functionalization
A Senior Application Scientist's Guide to Minimizing Side Reactions
Welcome to the technical support center for spiro-amine functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these structurally complex and valuable motifs. Aza-spirocycles are privileged scaffolds in drug discovery, but their functionalization can be challenging.[1][2] This resource provides in-depth, experience-driven answers to common problems, focusing on the chemical principles behind side reactions and offering robust strategies to mitigate them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level issues frequently encountered during the synthesis and functionalization of spiro-amines.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yield is a common and frustrating issue that can stem from multiple sources. A systematic approach is crucial for diagnosis. The most frequent culprits are incomplete reactions, catalyst deactivation, and competing side reactions that consume starting materials.[3]
Causality & Troubleshooting Steps:
-
Incomplete Reaction: The intended transformation may be too slow or stall before completion.
-
Kinetics: Consider carefully increasing the reaction temperature, but be mindful that this can also accelerate side reactions.[3] Prolonging the reaction time is another option, which should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the product is not degrading over time.[4]
-
Reagent Stoichiometry & Purity: Verify the exact stoichiometry. Ensure all reagents and catalysts are of high purity and activity, as impurities can inhibit the reaction.[3][5] If reagents are air or moisture-sensitive, rigorous use of an inert atmosphere (e.g., argon or nitrogen) is essential.[5]
-
-
Catalyst Deactivation: This is particularly common in organocatalytic and transition-metal-catalyzed systems.
-
Moisture and Air: Many catalysts, especially those with amine or phosphine ligands, are sensitive to oxidation or hydrolysis.[5] Ensure solvents and reagents are anhydrous.
-
Inhibition: Acidic or basic impurities in the starting materials can neutralize the catalyst. Furthermore, the product itself or a side-product can sometimes bind to the catalyst, leading to irreversible inhibition.[5]
-
-
Competing Side Reactions: Your starting material may be consumed in non-productive pathways.
-
Identify Byproducts: Isolate and characterize major byproducts using NMR and MS. Understanding their structure is key to diagnosing the side reaction (e.g., over-alkylation, rearrangement, etc.).
-
Adjust Conditions: Modify reaction parameters like solvent, temperature, and catalyst to disfavor the side reaction. For instance, a less polar solvent might suppress certain polar side reactions.[3]
-
Below is a workflow to guide your troubleshooting process for low-yield reactions.
Caption: A decision tree for troubleshooting low reaction yields.
Q2: How do I choose the right protecting group for my spiro-amine to prevent N-related side reactions?
A2: Protecting the amine is a cornerstone strategy, especially when performing reactions on other parts of the spirocycle. The nucleophilicity and basicity of an amine can be temporarily masked by converting it into a less reactive functional group, most commonly a carbamate.[6][7] The ideal protecting group is easy to install, stable to the desired reaction conditions, and easy to remove without affecting the rest of the molecule (orthogonality).
Causality & Key Considerations:
-
Carbamates are King: The most popular choice for amine protection is the carbamate functional group. The nitrogen in a carbamate is significantly less nucleophilic due to the resonance delocalization of its lone pair onto the adjacent carbonyl oxygen.[6]
-
Orthogonality is Key: In a multi-step synthesis, you need to be able to remove one protecting group without affecting others. For example, if your molecule also has an acid-sensitive ester, you should avoid using the acid-labile Boc group on the amine.
Table 1: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Installation Reagent | Removal Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Boc Anhydride (Boc₂O) | Strong Acid (e.g., TFA in DCM)[8] | Stable to base, hydrogenation |
| Benzyloxycarbonyl | Cbz or Z | Benzyl Chloroformate | Catalytic Hydrogenation (H₂, Pd/C)[6] | Stable to mild acid and base |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine in DMF)[6] | Stable to acid, hydrogenation |
The concept of orthogonality is critical for complex syntheses. The diagram below illustrates how different protecting groups can be selectively removed.
Caption: Orthogonal strategies for common amine protecting groups.
Part 2: Troubleshooting Guide: Specific Side Reactions
This section details common, specific side reactions and provides targeted solutions.
Problem: Over-alkylation or Poly-functionalization on Nitrogen
This occurs when a primary or secondary spiro-amine reacts multiple times with an electrophile, leading to a mixture of mono-, di-, and sometimes even quaternary ammonium salt products.
-
Underlying Cause: The product of the first functionalization (e.g., a secondary amine) can be as reactive or even more reactive than the starting primary amine. This is a classic chemoselectivity challenge.
-
Solutions:
-
Stoichiometric Control: Use only a slight excess (1.0-1.1 equivalents) of the electrophile.
-
Slow Addition: Add the electrophile slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more abundant starting material over the newly formed product.
-
Protecting Groups: The most robust solution is to use a protecting group. For mono-alkylation of a primary amine, one can first protect it (e.g., with Boc), perform the alkylation on the resulting carbamate (under specific conditions) or deprotect to a secondary amine after another modification, and then proceed. For other functionalizations, protecting the amine entirely prevents any reaction at that site.[9]
-
Problem: Ring-Opening or Rearrangement of the Spirocyclic Core
The inherent strain in some spirocyclic systems can make them susceptible to cleavage under certain conditions.
-
Underlying Cause: Harsh acidic or basic conditions, or high temperatures, can promote reactions that relieve ring strain. For example, a superacid can protonate arene carbons, leading to ring-opening and rearrangement.[10] Intramolecular transesterification or cyclization can also compete with the desired reaction, especially if reaction volumes are low (favoring intramolecular processes).[11][12]
-
Solutions:
-
Milder Conditions: Screen for milder bases (e.g., K₂CO₃ instead of NaH), acids (e.g., p-TsOH instead of conc. H₂SO₄), and lower reaction temperatures.
-
Solvent Dilution: To disfavor undesired intramolecular side reactions, increase the solvent volume (run the reaction at a lower concentration).[11]
-
Catalyst Choice: Select catalysts known to operate under neutral or near-neutral conditions. For example, some photoredox- and metal-catalyzed C-H functionalization reactions can be run under very mild conditions.[13][14]
-
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Boc Protection of a Spiro-Amine
This protocol describes a standard method for protecting a primary or secondary spiro-amine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Spiro-amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Base (e.g., Triethylamine (TEA), 1.5 equiv, or saturated aq. NaHCO₃)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture)
Step-by-Step Methodology:
-
Dissolve the spiro-amine in the chosen solvent in a round-bottom flask.
-
Add the base. If using an aqueous base, ensure vigorous stirring.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve Boc₂O in a small amount of the reaction solvent and add it dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC until the starting amine is fully consumed.
-
Perform an aqueous work-up:
-
If using an organic solvent, wash the mixture with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes.[15]
Protocol 2: Post-Reaction Catalyst Analysis for Deactivation
If you suspect catalyst deactivation is causing low yields, this protocol can help confirm your hypothesis.[5]
Materials:
-
Crude reaction mixture
-
Fresh catalyst standard
-
NMR tubes, HPLC vials
-
Solvents for extraction and analysis
Step-by-Step Methodology:
-
Reaction Stalling Point: Upon observing that the reaction has stalled (via TLC/LC-MS monitoring), take an aliquot of the reaction mixture.
-
Catalyst Recovery: Quench the reaction and concentrate the bulk mixture under reduced pressure. Attempt to isolate the catalyst from the crude material using column chromatography or selective precipitation/extraction.
-
Spectroscopic Comparison:
-
Obtain a ¹H NMR spectrum of the recovered catalyst.
-
Compare this spectrum to that of a fresh, unused catalyst sample.
-
Look for the appearance of new signals or significant changes in chemical shifts, which can indicate decomposition or the formation of an inactive adduct.[5]
-
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to identify potential adducts or degradation products by comparing the mass of the recovered catalyst to its expected mass.[5]
-
Activity Test: If enough catalyst is recovered, re-subject it to the reaction conditions with fresh starting materials to test its activity. A significant drop in performance confirms deactivation.
References
- [Time in Le Flore County, US]. Google. Retrieved February 25, 2026.
-
[Amino Acid-Protecting Groups] . (2009). Chemical Reviews. ACS Publications. Retrieved February 25, 2026, from [Link]
-
[Protecting Groups for Amines: Carbamates] . (2018, June 7). Master Organic Chemistry. Retrieved February 25, 2026, from [Link]
-
[Boc Protecting Group for Amines] . (2023, December 22). Chemistry Steps. Retrieved February 25, 2026, from [Link]
- [Chapter 8 Amino Protecting Groups]. Greene's Protective Groups in Organic Synthesis. Retrieved February 25, 2026.
-
[Synthetic Routes to Approved Drugs Containing a Spirocycle] . (2023, May 20). MDPI. Retrieved February 25, 2026, from [Link]
-
[Synthesis of Spiropyrrolines via One-Pot Tf2O-Mediated Amide Activation/Formal [3 + 2]-Cycloaddition of α-Formylamino Ketones] . PMC. Retrieved February 25, 2026, from [Link]
-
[Stereoselective domino reactions in the synthesis of spiro compounds] . (2022, March 25). AIR Unimi. Retrieved February 25, 2026, from [Link]
-
[Selective synthesis of functionalized spiro[indoline-3,2'-pyridines] and spiro[indoline-3,4'-pyridines] by Lewis acid catalyzed reactions of acetylenedicarboxylate, arylamines, and isatins] . (2014, May 2). PubMed. Retrieved February 25, 2026, from [Link]
- [1‐Azaspirocycles contained in drugs and natural products].
-
[(PDF) Synthesis of Functionalized Spiro-Heterocycles by Sequential Multicomponent Reaction/Metal Catalyzed Carbocylizations from Simple β-Ketoesters and Amides] . (2025, August 7). ResearchGate. Retrieved February 25, 2026, from [Link]
-
[Syntheses and medicinal chemistry of spiro heterocyclic steroids] . (2024, July 24). Beilstein Journals. Retrieved February 25, 2026, from [Link]
- [Visible-Light-Induced sp3 C-H Functionalization of Alkyl Amines toward Tetrahydroquinoline Spiro[5.6] Compounds]. (2025, September 12).
-
[Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence] . PMC. Retrieved February 25, 2026, from [Link]
-
[Synthesis of Spiro Carbocycles via Methyl β-C(sp3)–H Functionalization of Cyclic Aliphatic Acids] . (2026, February 14). Journal of the American Chemical Society. Retrieved February 25, 2026, from [Link]
-
[Trichloroacetic acid fueled practical amine purifications] . (2022, February 24). Beilstein Journals. Retrieved February 25, 2026, from [Link]
-
[Ring closing and opening reactions leading to aza-polycyclic aromatic compounds] . PMC. Retrieved February 25, 2026, from [Link]
-
[How does reaction time impact synthetic product purity and yield?] . (2023, February 6). Biotage. Retrieved February 25, 2026, from [Link]
-
[Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple] . PMC. Retrieved February 25, 2026, from [Link]
-
[Harnessing interrupted Fischer in continuous flow: sustainable synthesis of (spiro)indolenine and (spiro)indoline privileged scaffolds] . Reaction Chemistry & Engineering (RSC Publishing). Retrieved February 25, 2026, from [Link]
-
[Spiro – Knowledge and References] . Taylor & Francis. Retrieved February 25, 2026, from [Link]
-
[Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione] . (2013, January 3). Beilstein Journals. Retrieved February 25, 2026, from [Link]
-
[Aza‐spirocyclic motifs in drugs and recent works in the synthesis of...] . ResearchGate. Retrieved February 25, 2026, from [Link]
-
[Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted] . (2022, November 19). MDPI. Retrieved February 25, 2026, from [Link]
-
[Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis] . JOCPR. Retrieved February 25, 2026, from [Link]
-
[Syntheses and medicinal chemistry of spiro heterocyclic steroids] . PMC - NIH. Retrieved February 25, 2026, from [Link]
-
[Dearomatization of 3-Aminophenols for Synthesis of Spiro[chromane-3,1′-cyclohexane]-2′,4′-dien-6′-ones via Hydride Transfer Strategy-Enabled [5+1] Annulations] . (2024, February 26). PMC. Retrieved February 25, 2026, from [Link]
-
[General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination] . (2025, September 25). ACS Medicinal Chemistry Letters. Retrieved February 25, 2026, from [Link]
-
[Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins] . (2025, January 22). MDPI. Retrieved February 25, 2026, from [Link]
-
[Highly-selective synthesis of functionalized spirobenzofuranones and diketones] . Organic Chemistry Frontiers (RSC Publishing). Retrieved February 25, 2026, from [Link]
-
[Synthesizing chiral spiro compounds using asymmetric amination chemistry.] . ResearchGate. Retrieved February 25, 2026, from [Link]
-
[Purification of Organic Compounds: from Crude Product to Purity] . (2023, July 4). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Retrieved February 25, 2026, from [Link]
-
[Laboratory Techniques of Purification and Isolation] . IT Medical Team. Retrieved February 25, 2026, from [Link]
-
[Strategies, Setbacks, and Successes in the Synthesis of (-)-Spiroleucettadine] . PubMed. Retrieved February 25, 2026, from [Link]
- [Synthesis of Some New Spiro Heterocycles from the Reaction of Cycloalkylidenemal Ononitriles with Active Methylene Reagents]. (2025, August 6).
-
[Facile synthesis of functionalized spiro[indoline-3,2'-oxiran]-2-ones by Darzens reaction] . Arkivoc. Retrieved February 25, 2026, from [Link]
-
[Synthesis of functionalized spiro[indoline-3,4'-pyridines] and spiro[indoline-3,4'-pyridinones] via one-pot four-component reactions] . (2013, May 2). PMC. Retrieved February 25, 2026, from [Link]
-
[Troubleshooting Amine Unit Simulations] . (2008, June 2). Bryan Research & Engineering, LLC. Retrieved February 25, 2026, from [Link]
Sources
- 1. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. mdpi.com [mdpi.com]
- 10. Ring closing and opening reactions leading to aza-polycyclic aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 12. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Optimizing pH conditions for 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine extraction
To: User From: Dr. Aris Thorne, Senior Application Scientist, Separation Sciences Division Subject: Technical Guide: pH Optimization for 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine Extraction
Executive Summary
Extracting 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine presents a classic challenge in medicinal chemistry: recovering a highly polar, water-soluble diamine from an aqueous matrix. The molecule features two basic centers—a primary amine at position 4 and a tertiary amine at position 9 (part of the spiro-piperidine ring).
Successful isolation requires a precise "pH swing" strategy. If the pH is too low, the molecule remains protonated and trapped in the aqueous phase. If the organic solvent is too non-polar (e.g., hexane), the partition coefficient (
Part 1: The Science of Solubility (Why pH Matters)
The extraction efficiency is governed by the Henderson-Hasselbalch equation and the molecule's ionization state.
-
pKa Estimates : Based on the spiro-piperidine and cyclohexylamine motifs, we estimate the pKa values to be approximately 9.8 (tertiary amine) and 10.5 (primary amine).
-
The "Rule of 2" : To extract a base into an organic layer, the pH must be at least 2 units above its highest pKa to ensure >99% exists in the neutral, non-ionic form.
-
Target pH : > 12.5
-
Risk : At pH < 10, the molecule exists as a mono- or di-cation, rendering it highly water-soluble and insoluble in dichloromethane (DCM).
-
Visualization: pH-Dependent Speciation
The following diagram illustrates the ionization states of the molecule across the pH scale, dictating where the molecule resides (Aqueous vs. Organic).
Caption: Speciation diagram showing the necessity of high pH (>12.5) to convert the water-soluble dication into the lipophilic free base.
Part 2: Troubleshooting & FAQs
Q1: I adjusted the pH to 10, but my recovery is still < 20%. What is happening? A: pH 10 is insufficient. At pH 10, the primary amine (approx pKa ~10.5) is still largely protonated (50-70% ionic). The molecule behaves like a surfactant or salt, staying in the water. You must push the pH to 12-14 using 5M NaOH to drive the equilibrium fully to the neutral form.
Q2: I am seeing a "rag layer" or emulsion during extraction. How do I fix this? A: This is common with spirocyclic amines. The molecule can act as a surfactant at the interface.
-
Immediate Fix: Add brine (saturated NaCl) to the aqueous phase before extraction. This increases the ionic strength, "salting out" the organic amine and breaking the emulsion.
-
Solvent Fix: Do not use pure DCM. Use a mixture of DCM:Isopropanol (9:1) or Chloroform:Isopropanol (3:1) . The alcohol helps break emulsions and improves solubility of polar amines.
Q3: Can I use Ethyl Acetate (EtOAc)? A: Avoid if possible. Primary amines can react with ethyl acetate over time (aminolysis) to form acetamides, especially if heated or left standing. Furthermore, EtOAc is often not polar enough to extract hydrophilic diamines efficiently. DCM or Chloroform are superior choices here.
Part 3: Optimized Extraction Protocol
This protocol uses a "Double-Swing" method to ensure high purity.
Reagents Required
-
Acid : 1M HCl[1]
-
Base : 5M NaOH or 10M KOH (High concentration prevents volume expansion)
-
Solvent : Dichloromethane (DCM) or Chloroform
-
Additive : Isopropanol (IPA)
-
Brine : Saturated NaCl solution
Step-by-Step Workflow
| Step | Action | Scientific Rationale |
| 1. Acid Wash | Dissolve crude in 1M HCl (pH < 2). Wash with DCM (2x). Discard organic layer.[2] | Purification : The amine is protonated (water-soluble). Non-basic impurities (neutrals/acids) are removed in the DCM wash. |
| 2. Basification | Cool aqueous layer to 0°C. Slowly add 5M NaOH until pH > 12.5 . | Activation : Converts the ammonium salt into the free base. Cooling prevents heat degradation during neutralization. |
| 3. Salting Out | Add saturated brine (approx. 20% of aqueous volume). | Mass Transfer : Increases ionic strength of water, pushing the organic amine out (Salting-out effect). |
| 4. Extraction | Extract with DCM:IPA (9:1) (3x). | Recovery : The 9:1 mix is more polar than pure DCM, significantly improving recovery of the polar spiro-amine. |
| 5. Drying | Dry combined organic layers over anhydrous Na₂SO₄ for 15 min. | Water Removal : Residual water can cause hydrolysis or salt precipitation later. |
| 6. Isolation | Filter and concentrate in vacuo (do not exceed 40°C). | Final Product : Yields the free base oil. Store under Nitrogen/Argon (amines absorb CO₂ from air). |
Visualization: The "Double-Swing" Workflow
Caption: The "Double-Swing" extraction workflow ensures removal of non-basic impurities before isolating the target amine.
Part 4: Solvent Selection Matrix
Use this table to select the best solvent system based on your specific constraints.
| Solvent System | Extraction Efficiency | Emulsion Risk | Comments |
| DCM (Pure) | Moderate | High | Good for very lipophilic amines, but often fails for polar spiro-amines. |
| DCM : IPA (9:1) | Excellent | Low | Recommended. IPA reduces surface tension and solubilizes the polar amine. |
| Chloroform | High | Medium | Better solvation than DCM, but safety concerns (carcinogenic). |
| Ethyl Acetate | Low | Low | Not Recommended. Poor solubility for this specific amine; risk of side reactions. |
| MTBE | Low-Moderate | Low | Good for lipophilic amines, but likely too non-polar for this scaffold. |
References
-
PubChem. (n.d.). 1-Oxa-9-azaspiro[5.5]undecan-4-amine derivatives. National Library of Medicine. Retrieved February 26, 2026, from [Link]
-
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved February 26, 2026, from [Link]
-
Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives. ResearchGate. Retrieved February 26, 2026, from [Link]
Sources
Technical Support Center: Stability of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine in Aqueous Solution
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine. This document provides in-depth guidance, troubleshooting, and frequently asked questions regarding the stability of this novel spirocyclic amine in aqueous solutions. As specific stability data for this molecule is not yet broadly published, this guide is designed to empower you with the principles and methodologies to conduct a thorough stability assessment in your own laboratory.
The unique structure of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine, featuring a spirocyclic core with both a tertiary and a primary amine, presents distinct chemical properties. The inherent three-dimensionality of spirocycles is known to modulate physicochemical properties, often enhancing metabolic stability.[1] However, chemical stability in aqueous media is governed by the susceptibility of its functional groups to common degradation pathways. This guide will walk you through understanding and testing for these potential liabilities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine.
Q1: What are the primary functional groups of concern and their likely degradation pathways in an aqueous environment?
A1: The molecule contains three key features to consider for stability: a primary aliphatic amine, a tertiary aliphatic amine, and an ether linkage within the spirocyclic system.
-
Hydrolysis: Hydrolysis is a common degradation pathway for many molecules in water.[2] For this compound, the spirocyclic system, which can be considered a type of cyclic aminal ether, may be susceptible to pH-dependent hydrolysis. Cyclic aminals are known to be unstable in acidic aqueous media, undergoing reversible ring-opening reactions.[3] While the 1-oxa-9-azaspiro[5.5]undecane core is not a true aminal, the principle of acid-catalyzed cleavage of C-N and C-O bonds, particularly with protonation of the adjacent nitrogen, is a key hypothesis to test.
-
Oxidation: Both the primary and tertiary amine groups are susceptible to oxidation.[4][5] Tertiary amines can be oxidized to form N-oxides, while primary amines can undergo more complex oxidative degradation.[6][7] The presence of dissolved oxygen, metal ions, or oxidizing agents (like peroxides that may form in certain solvents) can accelerate this process.
-
Photodegradation: Exposure to light, particularly UV light, can induce photolytic degradation, leading to the formation of various byproducts. This is a critical parameter to assess for any new chemical entity.[8]
Q2: How is the pH of the aqueous solution expected to impact the stability of this compound?
A2: The pH of the solution is arguably the most critical factor influencing the stability of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine.
-
Acidic Conditions (pH < 6): In acidic solutions, both the primary and tertiary amine groups will be protonated. This increases the molecule's solubility in water but can also render it more susceptible to certain degradation pathways.[9] As mentioned, protonation of the nitrogen atoms could catalyze the hydrolysis and ring-opening of the spirocyclic core. Studies on similar cyclic aminals show a dramatic increase in the rate of hydrolysis as the pH decreases.[3]
-
Neutral to Basic Conditions (pH 7-12): In neutral and basic solutions, the amine groups will be partially or fully deprotonated (in their free base form). This may reduce the risk of acid-catalyzed hydrolysis. However, the free lone pair of electrons on the nitrogen atoms makes them more susceptible to oxidation. Therefore, while stability against hydrolysis might increase, oxidative degradation could become the primary concern.
Q3: What analytical methods are recommended for monitoring the stability of this compound?
A3: A stability-indicating analytical method is crucial. This is a method that can accurately quantify the parent compound and separate it from any potential degradation products.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse technique for stability studies. An HPLC method, typically using a reversed-phase C18 column, should be developed to achieve baseline separation of the parent peak from any new peaks that appear under stress conditions.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the degradation products. By determining the mass-to-charge ratio (m/z) of the new peaks observed in the HPLC chromatogram, you can propose structures for the degradants and better understand the degradation pathway.[10][11] Mixed-mode liquid chromatography, which combines reversed-phase and ion-exchange characteristics, can be particularly useful for analyzing polar, nitrogen-containing heterocyclic compounds.[10]
Part 2: Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Compound concentration decreases, but no new peaks appear in the HPLC chromatogram. | 1. Precipitation: The compound or a degradant may have lower solubility under the test conditions (e.g., pH change).2. Adsorption: The compound may be adsorbing to the surface of the sample vial (e.g., glass or plastic).3. Formation of non-UV active products: The degradation pathway may produce molecules that do not absorb at the wavelength used for detection. | 1. Visually inspect the sample for cloudiness or precipitate. Check the solubility of the compound across the tested pH range.2. Use low-adsorption vials or silanized glassware. Include a sample recovery check in your protocol.3. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), or use LC-MS to screen for potential products. |
| The total peak area (parent + degradants) is not conserved (poor mass balance). | 1. Formation of volatile or insoluble products: Not all degradation products may be detectable by the analytical method.2. Co-elution of degradants: Multiple degradation products may be hiding under a single peak or under the parent peak. | 1. LC-MS analysis can help identify a wider range of products. Ensure proper sample handling to minimize loss of volatiles.2. Evaluate the peak purity of the parent compound using a Diode Array Detector (DAD) or mass spectrometer. Optimize the HPLC method (e.g., change the gradient, mobile phase, or column) to improve resolution. |
| Stability results are inconsistent between experiments. | 1. Inaccurate pH control: The pH of buffered solutions can drift over time, especially with CO₂ absorption from the air.2. Temperature fluctuations: Degradation rates are highly temperature-dependent.3. Stock solution instability: The compound may be degrading in the stock solution solvent before being diluted into the test buffers. | 1. Prepare fresh buffers for each experiment and verify the pH before and after the study.2. Use a calibrated, temperature-controlled incubator or water bath.3. Always prepare stock solutions fresh. If storage is necessary, perform a preliminary study to determine the stability of the stock solution under storage conditions (e.g., refrigerated, frozen). |
Part 3: Experimental Protocols & Methodologies
To empirically determine the stability of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine, a forced degradation study is recommended. These studies use exaggerated conditions of pH, temperature, oxidation, and light to accelerate degradation and identify potential stability issues.[2][8][12]
Workflow for Stability Assessment
Caption: General workflow for assessing the aqueous stability of a new chemical entity.
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution: Prepare a concentrated stock solution of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine (e.g., 1 mg/mL) in a non-aqueous, inert solvent such as acetonitrile (ACN) or methanol (MeOH). Rationale: Preparing the stock in an organic solvent minimizes degradation before the start of the experiment.
-
Working Solution: For each stress condition, dilute the stock solution into the appropriate aqueous buffer to a final concentration suitable for HPLC analysis (e.g., 50-100 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <5%) to avoid affecting the aqueous stability.
Protocol 2: Forced Degradation Study Conditions
The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are formed in sufficient quantities for detection and characterization.[12] The following conditions are a starting point and may need to be adjusted (e.g., shorter/longer time, lower/higher temperature) based on the compound's reactivity.
| Stress Condition | Procedure | Time Points for Analysis | Rationale |
| Acid Hydrolysis | Dilute stock into 0.1 M HCl. Incubate at 60°C. | 0, 2, 4, 8, 24 hours | To assess stability in a strongly acidic environment, mimicking gastric conditions and testing for acid-catalyzed degradation.[2] |
| Base Hydrolysis | Dilute stock into 0.1 M NaOH. Incubate at 60°C. | 0, 2, 4, 8, 24 hours | To assess stability in a strongly alkaline environment, testing for base-catalyzed degradation pathways.[13][14] |
| Oxidative Stress | Dilute stock into 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature, protected from light. | 0, 2, 4, 8, 24 hours | To test for susceptibility to oxidation, a common degradation pathway for amines.[5] |
| Thermal Stress | Dilute stock into a neutral buffer (e.g., pH 7.4 PBS). Incubate at 60°C. | 0, 2, 4, 8, 24 hours | To evaluate the intrinsic thermal stability of the molecule in solution, separating heat effects from pH effects. |
| Photostability | Expose the solution in a photostable container to a light source as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil. | End of exposure period | To determine if the compound is light-sensitive, which has implications for manufacturing and storage.[8] |
Note: For acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, immediately before HPLC analysis to prevent further degradation on the autosampler and damage to the column.
Data Analysis and Interpretation
-
Quantify Degradation: For each time point, calculate the percentage of the parent compound remaining relative to the T=0 sample. % Remaining = (Peak Area at Time T / Peak Area at Time 0) * 100
-
Assess Mass Balance: Sum the peak area of the parent compound and all degradation products. Compare this total area to the initial peak area of the parent compound at T=0. A good mass balance (95-105%) indicates that all major products are being detected.
-
Identify Degradation Pathways: Use LC-MS to obtain the mass of the degradation products. Based on the mass difference from the parent compound, propose potential chemical transformations (e.g., +16 Da suggests oxidation; +18 Da suggests hydrolysis).
Potential Degradation Pathways Visualization
Caption: Conceptual diagram of potential degradation pathways for the target compound.
References
- (No direct reference for the specific compound was found, this guide is based on general chemical principles)
- Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 66, 1-11.
- Bakale, R. P., et al. (2016). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 9(5), 629-637.
- Patel, K., & Dedania, R. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Journal of Drug Delivery and Therapeutics, 13(11-S), 235-243.
- Jain, R., & Gupta, R. (2017). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical and Clinical Research, 9(4), 324-332.
- Wang, G., et al. (2020). Catalytic Oxidative Deamination by Water with H2 Liberation. Journal of the American Chemical Society, 142(49), 20632–20638.
- ResolveMass Laboratories. (2026).
- Li, K., et al. (2021). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Water Research & Technology, 7(3), 523-533.
- Allen, K. (2025).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Li, K., et al. (2021).
- Francke, R., & Little, R. D. (2023).
- OpenStax. (2023). 21.7 Chemistry of Amides. Chemistry 2e.
- Klan, M., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2337–2347.
- Chemistry Steps. (2022).
- Stoddard Tutoring. (2021). Mechanism Basic Hydrolysis Cyclic Amide [ORGANIC CHEMISTRY] Smith 22.28. YouTube.
- Singh, K., et al. (2015). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. ACS Medicinal Chemistry Letters, 6(10), 1046–1051.
- Al-Tohamy, R., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(14), 3423–3432.
- Smirnov, I., et al. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 30(6), 1234.
- Wozniak, K., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2056.
- Buncel, E., & Dust, J. M. (2008). Stable Spirocyclic Meisenheimer Complexes. Molecules, 13(6), 1248–1289.
- Shpigun, O. A., et al. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- Liu, Y., et al. (2020).
- BLDpharm. (2021). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
- Pobudkowska, A., & Domańska, U. (2012). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 18(4), 527-533.
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajpsonline.com [ajpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 14. Amides can be hydrolysed under acidic or basic conditions too [ns1.almerja.com]
Validation & Comparative
Introduction: Navigating the Structural Complexity of Spirocyclic Amines
An In-Depth Guide to the 1H-NMR Spectral Analysis of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine
Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their conformational rigidity, which can lead to improved target binding and metabolic stability.[1] The molecule 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine represents a unique structural class, combining a piperidine ring, a tetrahydropyran ring, and a crucial amine functionality around a central spirocyclic carbon. The unambiguous characterization of such novel structures is paramount in drug development.
Section 1: Predictive 1H-NMR Spectrum Analysis
The power of Nuclear Magnetic Resonance (NMR) spectroscopy lies in its ability to map the chemical environment of each proton. For a molecule like 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine, with its multiple stereocenters and complex ring systems, a systematic approach is essential. The analysis below is based on a standard 400 MHz spectrometer using CDCl3 as a solvent, unless otherwise noted.
Below is a logical representation of the molecule with key proton environments labeled for discussion.
Caption: Labeled structure of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine.
Predicted Proton Environments and Chemical Shifts
The predicted 1H-NMR spectrum can be dissected by functional group and structural motif.
-
Ethyl Group (on N9):
-
-CH2- (Methylene): This group is directly attached to a nitrogen atom, which is electron-withdrawing. This deshielding effect will shift the signal downfield. We predict a quartet (q) due to coupling with the three neighboring methyl protons. Predicted δ: ~2.5 - 2.8 ppm .[2]
-
-CH3 (Methyl): This terminal methyl group will be in a standard aliphatic region. It will appear as a triplet (t) due to coupling with the two adjacent methylene protons. Predicted δ: ~1.1 - 1.3 ppm .
-
-
Amine Group (on C4):
-
-NH2: Protons on heteroatoms like nitrogen are often subject to exchange and can have variable chemical shifts and multiplicities.[3][4] Typically, they appear as a broad singlet (br s). The chemical shift is highly dependent on solvent, concentration, and temperature. Its identity can be confirmed by a D2O exchange experiment, which would cause the signal to disappear.[2] Predicted δ: ~1.0 - 3.0 ppm (variable) .
-
-CH- (Methine at C4): This proton is attached to the same carbon as the amine group. Its signal will be a multiplet (m) due to complex coupling with the axial and equatorial protons on the adjacent C3 and C5 carbons. Predicted δ: ~2.8 - 3.2 ppm .
-
-
Piperidine Ring Protons:
-
The six protons on carbons C6, C8, and C10 form a complex system. The protons on C8 and C10, being adjacent to the nitrogen atom, will be deshielded and expected to appear further downfield than the C6 protons.[2]
-
Due to the rigid chair-like conformation, axial and equatorial protons will have different chemical shifts and coupling constants, leading to a series of overlapping multiplets that are difficult to resolve without 2D NMR techniques.
-
H on C8, C10 (adjacent to N): Predicted δ: ~2.3 - 3.0 ppm (m) .
-
H on C6 (adjacent to spiro center): Predicted δ: ~1.5 - 1.9 ppm (m) .
-
-
Tetrahydropyran Ring Protons:
-
H on C2, C7 (adjacent to O): The protons on the carbons flanking the ether oxygen (C2 and C7) will be the most deshielded within this ring system due to the high electronegativity of oxygen. They will appear as complex multiplets. Predicted δ: ~3.5 - 4.0 ppm (m) .
-
H on C3 (adjacent to spiro center): These protons are in a standard aliphatic environment and are expected to resonate upfield. Predicted δ: ~1.4 - 1.8 ppm (m) .
-
Summary of Predicted 1H-NMR Data
| Proton Assignment | Predicted δ (ppm) | Integration | Predicted Multiplicity | Notes |
| Ethyl -CH₃ | 1.1 - 1.3 | 3H | Triplet (t) | Coupled to adjacent CH₂. |
| Tetrahydropyran -CH₂- (C3) | 1.4 - 1.8 | 2H | Multiplet (m) | Aliphatic region. |
| Piperidine -CH₂- (C6) | 1.5 - 1.9 | 2H | Multiplet (m) | Complex coupling. |
| Amine -NH₂ | 1.0 - 3.0 | 2H | Broad Singlet (br s) | Variable shift; disappears with D₂O.[2] |
| Piperidine -CH₂- (C8, C10) | 2.3 - 3.0 | 4H | Multiplet (m) | Deshielded by adjacent nitrogen. |
| Ethyl -CH₂- | 2.5 - 2.8 | 2H | Quartet (q) | Deshielded by nitrogen; coupled to CH₃. |
| Methine -CH- (C4) | 2.8 - 3.2 | 1H | Multiplet (m) | Deshielded by adjacent amine. |
| Tetrahydropyran -CH₂- (C2, C7) | 3.5 - 4.0 | 4H | Multiplet (m) | Deshielded by adjacent oxygen. |
Section 2: A Comparative Guide to Spectroscopic Elucidation
While 1H-NMR is the cornerstone for determining the proton framework, a multi-faceted approach is required for unequivocal structure validation.
| Technique | Information Provided for this Molecule | Strengths | Limitations |
| 1H-NMR | Detailed proton environment, connectivity (via coupling), and relative proton count. | Provides the most detailed structural information about the proton skeleton. | Complex multiplets can be difficult to resolve; NH signals can be broad and variable. |
| 13C-NMR | Number of unique carbon environments; identifies key carbons (spiro, C-O, C-N). | Confirms the carbon count (11 expected) and the presence of the quaternary spiro carbon. Carbons adjacent to heteroatoms appear in predictable regions (C-N: 10-65 ppm, C-O: 50-90 ppm).[2] | Does not provide direct information on proton connectivity. |
| Mass Spectrometry (MS) | Molecular weight confirmation and fragmentation patterns. | Confirms the molecular formula (C₁₁H₂₂N₂O, MW=198.31). The presence of two nitrogen atoms should result in an even molecular weight, following the Nitrogen Rule.[2] Fragmentation can reveal loss of the ethyl group or cleavage of the rings. | Does not provide stereochemical information or distinguish between isomers. |
| Infrared (IR) Spectroscopy | Presence of key functional groups. | Quickly confirms the presence of the N-H bond (primary amine, two bands ~3300-3500 cm⁻¹) and the C-O ether linkage (~1050-1150 cm⁻¹).[2] | Provides limited information on the overall carbon skeleton. |
| 2D NMR (COSY, HSQC) | Definitive proton-proton and proton-carbon correlations. | COSY would trace the spin systems within the piperidine and tetrahydropyran rings. HSQC would unambiguously link each proton signal to its directly attached carbon, resolving any ambiguity in the 1D spectra.[5] | Requires more instrument time and expertise in data interpretation. |
Section 3: Robust Experimental Protocols
The quality of spectral data is directly dependent on rigorous experimental methodology. The following protocols are designed to be self-validating systems for obtaining high-quality data.
Protocol 3.1: Standard 1H-NMR Data Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl3). Causality: CDCl3 is a good general-purpose solvent for many organic molecules and has a simple residual solvent peak (δ 7.26 ppm) that is easily identified.[6]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Filter the solution through a small cotton plug into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample and allow it to thermally equilibrate for 2-3 minutes.
-
Lock the spectrometer onto the deuterium signal of the CDCl3.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
Data Acquisition:
-
Acquire a standard 1D proton spectrum with 16-32 scans.
-
Use a spectral width of approximately 12-15 ppm.
-
Set the relaxation delay (d1) to at least 2 seconds to ensure quantitative integration.
-
-
D2O Exchange (for NH2 Confirmation):
-
After acquiring the initial spectrum, remove the NMR tube.
-
Add 1-2 drops of deuterium oxide (D2O) to the sample.
-
Shake the tube vigorously for 30 seconds to facilitate proton-deuterium exchange.
-
Re-acquire the 1H-NMR spectrum. The broad singlet corresponding to the -NH2 protons should significantly diminish or disappear entirely.[2]
-
Protocol 3.2: Advanced 2D-NMR for Structural Confirmation
For an unambiguous assignment of all proton and carbon signals, the following 2D experiments are recommended.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically through 2-3 bonds).
-
Utility: It will allow for "walking" along the proton chains within each ring system, connecting the ethyl group to the piperidine ring, and confirming the isolated spin systems.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.
-
Utility: It provides definitive assignment of the carbon spectrum and resolves overlapping proton signals by spreading them into a second dimension. This is invaluable for assigning the complex multiplet regions of the two rings.
-
Section 4: Analytical Workflow Visualization
A systematic workflow ensures all necessary data is collected for a confident structural assignment.
Caption: A comprehensive workflow for structural elucidation.
Conclusion
The structural analysis of a novel molecule like 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine is a deductive process. In the absence of established reference data, a predictive approach based on foundational NMR principles provides a powerful starting point. The 1H-NMR spectrum is expected to be complex, characterized by deshielded protons adjacent to the nitrogen and oxygen heteroatoms and overlapping multiplets from the two rigid ring systems. For absolute certainty, this analysis must be complemented by other spectroscopic techniques, particularly 13C-NMR and Mass Spectrometry, with advanced 2D-NMR experiments like COSY and HSQC serving as the ultimate arbiters for resolving structural ambiguities. The protocols and workflow outlined in this guide provide a robust framework for researchers to confidently elucidate the structures of this and other complex spirocyclic molecules.
References
-
García, N. A., et al. (2010). Relative acidities and structure analysis of cis and trans isomers of 1,5-oxazaspiro[5.5] undecane derivatives by multinuclear magnetic resonance. Magnetic Resonance in Chemistry, 48(5), 356-361. [Link]
-
Cendán, N., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. [Link]
-
Elshahary, A., et al. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. The Royal Society of Chemistry. [Link]
-
Mohamed, M. A. A., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 330-345. [Link]
-
Protiva, M., et al. (1983). Synthesis of spiro(piperidine-4,6'-dibenz(b,e)-1,4-oxathiepin) and its 1-methyl derivative as potential antidepressant agents. Collection of Czechoslovak Chemical Communications. [Link]
-
Reddy, G. V., et al. (2005). An enantioselective synthesis of 1-azaspiro[5.5]-undecane ring system of histrionicotoxin alkaloids from D(+)-glucose. Heterocycles, 65(12), 2901. [Link]
-
University of Regensburg. 1H NMR Spectroscopy Handout. [Link]
-
Priya, R. V., et al. (2012). Spectral Analysis and Crystal Structure of Spiro[2.2”] Acenaphthene-1”-One-Spiro[3.3']-5'-(2,3-Dichlorophenyl Methylidene). Crystal Structure Theory and Applications. [Link]
-
Yamato, N., Takeuchi, Y., & Ikeda, Y. (1987). Reaction of Spiro[piperidine-4.2'-(1',2',3',4'-tetrahydroquinoline)]-4'-one with Acetic Anhydride. Heterocycles, 26(1), 191. [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
-
Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. [Link]
-
University of Regensburg. Chemical shifts Handout. [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]
-
Mohamed, M. A. A., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. ResearchGate. [Link]
-
Hansen, T. V., et al. (2024). Biological Evaluations, NMR Analyses, Molecular Modeling Studies, and Overview of the Synthesis of the Marine Natural Product (−)-Mucosin. Marine Drugs, 22(3), 113. [Link]
-
Jalenak, W., & Lim, K. (1989). 1H NMR chemical shifts of gaseous amines. Magnetic Resonance in Chemistry, 27(10), 962-965. [Link]
-
Grygorenko, O. O., et al. (2025). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. [Link]
-
Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. [Link]
-
Cendán, N., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]
-
Wang, Y.-F., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. The Journal of Organic Chemistry, 86(10), 7036-7049. [Link]
-
Grygorenko, O. O., et al. (2025). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. [Link]
-
Beilstein Journals. (2025). Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. [Link]
Sources
A Predictive and Comparative Guide to the ¹³C-NMR Chemical Shifts of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, and particularly ¹³C-NMR, stands out for its ability to provide a detailed carbon-by-carbon map of a molecule's architecture. This guide focuses on a complex heterocyclic system, 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine, a molecule of interest in medicinal chemistry.
While a direct experimental ¹³C-NMR spectrum for this specific compound is not yet publicly available, this guide will provide a comprehensive, predictive analysis of its ¹³C chemical shifts. By leveraging established principles of NMR spectroscopy and comparing data from structurally related analogues, we can construct a highly accurate theoretical spectrum. This approach not only serves as a valuable reference for researchers who may synthesize this compound but also illustrates a powerful methodology for spectral prediction in the absence of empirical data.
The Molecular Architecture
To facilitate our discussion, the carbon atoms of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine are numbered as follows:
Molecular structure of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine with carbon numbering.
Foundational Principles of ¹³C-NMR in Heterocyclic Systems
The chemical shift of a ¹³C nucleus is exquisitely sensitive to its local electronic environment. In a molecule like 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine, several key factors dictate the resonance frequency of each carbon atom:
-
Electronegativity of Heteroatoms: The presence of highly electronegative oxygen and nitrogen atoms leads to a deshielding effect on adjacent (α) and, to a lesser extent, more distant (β) carbon atoms. This deshielding shifts their signals to a higher frequency (downfield) in the NMR spectrum.
-
Substituent Effects: The ethyl group on the nitrogen and the amine group at the C4 position will induce shifts in the carbon resonances of the rings. These effects are typically categorized as α, β, and γ effects, which describe the shift changes at the carbon of substitution, the adjacent carbons, and the next carbons in the chain, respectively.
-
The Spirocyclic Center: The spiro carbon (C5) is a unique quaternary carbon bonded to four other carbons (or heteroatoms). Its chemical shift is influenced by the strain of the two fused rings and the nature of the four atoms attached to it.
-
Stereochemistry: The rigid, chair-like conformations of the six-membered rings mean that substituents can be either axial or equatorial. This orientation can have a subtle but measurable effect on the chemical shifts of the ring carbons, particularly those in a γ-gauche relationship to the substituent.
Comparative Analysis with Model Compounds
To predict the ¹³C-NMR spectrum of our target molecule, we will draw upon the experimental data of simpler, structurally related compounds. The following table summarizes the known chemical shifts for these analogues.
| Compound | Carbon | Chemical Shift (ppm) |
| Tetrahydropyran | C2, C6 | 68.8 |
| C3, C5 | 26.9 | |
| C4 | 24.1 | |
| Piperidine [1] | C2, C6 | 47.9 |
| C3, C5 | 27.5 | |
| C4 | 25.4 | |
| N-Ethylpiperidine [2] | C2, C6 | 53.0 |
| C3, C5 | 26.3 | |
| C4 | 24.5 | |
| N-CH₂ | 52.4 | |
| CH₃ | 12.3 | |
| 4-Aminotetrahydropyran | C2, C6 | ~65-67 |
| C3, C5 | ~33-35 | |
| C4 | ~45-48 | |
| 1-Oxaspiro[5.5]undecane [3] | C2 | 61.2 |
| C3 | 21.8 | |
| C4 | 26.3 | |
| C5 (Spiro) | 73.0 | |
| C6 | 35.0 | |
| C7, C11 | 22.0 | |
| C8, C10 | 26.0 | |
| C9 | 22.5 |
Predicted ¹³C-NMR Chemical Shifts for 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine
Based on the data from our model compounds and the foundational principles of NMR, we can predict the ¹³C chemical shifts for our target molecule. The rationale for each prediction is detailed below the table.
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C2 | ~62-64 | Similar to C2 in 1-oxaspiro[5.5]undecane, slightly deshielded by the β-amino group. |
| C3 | ~30-33 | Alpha to the amino group, expected to be significantly deshielded compared to C3 in 1-oxaspiro[5.5]undecane. |
| C4 | ~46-49 | Directly attached to the amine, this methine carbon will be in a similar range to C4 in 4-aminotetrahydropyran. |
| C5 (Spiro) | ~75-78 | The spiro carbon is attached to O1, C4, C6, and C10. Based on 1-oxaspiro[5.5]undecane's spiro carbon at 73.0 ppm, the additional influence of the nitrogen in the second ring will likely cause a slight downfield shift. |
| C6, C10 | ~48-52 | These carbons are alpha to the spiro center and alpha to the nitrogen. Their shifts will be influenced by both, similar to the C2/C6 carbons in N-ethylpiperidine. |
| C7, C11 | ~25-28 | Beta to the nitrogen, these carbons will be in a similar environment to the C3/C5 carbons of N-ethylpiperidine. |
| C8 | ~53-56 | Alpha to the nitrogen and influenced by the ethyl group. Expected to be in a similar range to the C2/C6 carbons of N-ethylpiperidine. |
| N-CH₂ (C1') | ~52-55 | The methylene of the N-ethyl group, expected to be very similar to that in N-ethylpiperidine. |
| CH₃ (C2') | ~12-14 | The methyl of the N-ethyl group, also expected to be very similar to that in N-ethylpiperidine. |
Proposed Experimental Protocol for ¹³C-NMR Acquisition
For researchers who synthesize 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine, the following protocol is recommended for obtaining a high-quality ¹³C-NMR spectrum.
-
Sample Preparation:
-
Dissolve 15-25 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice as it is a common solvent for many organic molecules and has a well-defined solvent signal at 77.16 ppm which can be used for referencing. If solubility is an issue, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used as alternatives.
-
-
NMR Instrument Setup:
-
Use a standard 5 mm NMR tube.
-
The experiment should be run on a spectrometer with a minimum field strength of 400 MHz for ¹H.
-
-
¹³C-NMR Experiment Parameters:
-
Experiment Type: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments) is recommended. This will produce a spectrum with a single peak for each unique carbon atom, simplifying interpretation.
-
Pulse Angle: A 30-degree pulse angle is recommended to allow for a shorter relaxation delay without significantly compromising signal intensity for most carbons.
-
Spectral Width: A spectral width of approximately 220-240 ppm (e.g., from -10 to 210 ppm) should be sufficient to cover the expected range of chemical shifts.
-
Acquisition Time: An acquisition time of at least 1.0-1.5 seconds is recommended to ensure good resolution.
-
Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point. For more accurate integration, especially for quaternary carbons like the spiro-carbon, a longer delay (5-10 seconds) or the use of a quantitative ¹³C method with a relaxation agent may be necessary.
-
Number of Scans: Due to the low natural abundance of ¹³C, a significant number of scans will be required. A starting point of 1024 scans is reasonable, and this can be increased as needed to achieve an adequate signal-to-noise ratio.
-
A generalized workflow for the acquisition and analysis of a ¹³C-NMR spectrum.
Conclusion
While awaiting experimental verification, this guide provides a robust, data-driven prediction of the ¹³C-NMR spectrum of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine. By systematically analyzing the contributions of its constituent structural motifs through the use of model compounds, we have established a reliable set of expected chemical shifts. This predictive framework not only serves as a valuable resource for the characterization of this specific molecule but also underscores a broader scientific methodology for approaching the structural elucidation of novel compounds in the field of chemical research.
References
-
Deslongchamps, P., & Pothier, N. (1990). Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Canadian Journal of Chemistry, 68(4), 597-610. [Link]
-
PubChem. (n.d.). N-Ethylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Comparative Guide: Mass Spectrometry Fragmentation of Spiro-Amines
Topic: Mass Spectrometry Fragmentation Patterns of Spiro-Amines Content Type: Publish Comparison Guide
Executive Summary
In modern drug discovery, spiro-amines (e.g., spiro-piperidines, azaspiro[3.3]heptanes) have emerged as critical "escape from flatland" scaffolds, offering superior physicochemical properties compared to traditional flat aromatic amines. However, their unique 3D connectivity—specifically the quaternary spiro-carbon—presents distinct challenges in structural elucidation.
This guide objectively compares the two dominant mass spectrometry (MS) ionization/fragmentation workflows: Electron Ionization (EI) and Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) . We analyze their performance in resolving the spiro-scaffold, highlighting why standard fragmentation rules often fail and providing a validated protocol for accurate identification.
The Spiro-Scaffold Challenge
Unlike fused or bridged bicyclic systems, spiro-amines connect two rings via a single quaternary carbon atom. This structural rigidity creates a "fragmentation bottleneck."
-
The Stability Paradox: The quaternary center blocks simple conjugation, often making the molecular ion (
or ) surprisingly stable. -
The Strain Factor: In small-ring spiro-amines (e.g., azetidine-based), relief of ring strain drives explosive fragmentation, whereas larger rings (e.g., piperidine-based) require higher collision energies.
Comparative Analysis: EI vs. ESI-CID
This section compares the "performance" of the two methodologies in characterizing spiro-amines.
Performance Matrix
| Feature | Electron Ionization (EI) | ESI-CID (MS/MS) |
| Ionization Mechanism | Hard (70 eV electron bombardment) | Soft (Protonation |
| Molecular Ion Stability | Low (Often absent in aliphatic spiro-amines) | High (Dominant peak) |
| Fragmentation Driver | Radical-site initiation ( | Charge-site initiation & Ring Strain |
| Structural Insight | Fingerprinting: Excellent for library matching. | Connectivity: Excellent for tracing pathways. |
| Spiro-Specific Utility | Distinguishes isomers via unique low-mass fragments. | Preserves the spiro-core to confirm molecular weight. |
| Limit of Detection | Nanogram range (GC-MS) | Picogram range (LC-MS) |
Spectral Data Comparison (Representative Azaspiro Compound)
Data synthesized from fragmentation behavior of 2-azaspiro[4.5]decane derivatives.
| Fragment Type | EI Spectrum (Relative Abundance) | ESI-CID Spectrum (Relative Abundance) | Interpretation |
| Molecular Ion | < 5% ( | 100% ( | ESI is essential for MW confirmation. |
| 100% (Base Peak) | 20-40% | EI drives immediate ring opening next to Nitrogen. | |
| Ring Fission | 60-80% | 10-30% | High energy in EI shatters the carbocyclic ring. |
| H-Rearrangement | Variable | 50-70% | ESI favors complex rearrangements (scrambling). |
Verdict: For de novo structure elucidation, ESI-CID is the superior "product" due to its ability to preserve the molecular ion and generate controllable fragment series. EI is best reserved as a secondary confirmation tool for known library compounds.
Mechanistic Deep Dive
To accurately interpret spiro-amine spectra, one must understand the specific cleavage pathways. The spiro-carbon acts as a "traffic circle," directing fragmentation based on ring strain.
The -Cleavage Mechanism
In spiro-amines, the nitrogen atom directs the cleavage.[1]
-
Ionization: An electron is removed (EI) or a proton added (ESI) to the Nitrogen.[1]
-
Bond Break: The C-C bond adjacent to the Nitrogen breaks (
-cleavage).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
The Spiro Difference: Unlike linear amines, this break does not split the molecule into two pieces immediately. It opens one ring, creating a distonic ion (charge and radical separated) or an iminium ion tethered to the second ring.
-
Secondary Fragmentation: The second ring must break (often via hydrogen transfer) to release a detectable fragment.
Visualization of the Pathway
The following diagram illustrates the fragmentation of a generic spiro-amine under ESI-CID conditions.
Caption: Figure 1. ESI-CID fragmentation pathway of spiro-amines. Note that ring opening precedes the formation of detectable fragments.
Experimental Protocol: Validated LC-MS/MS Workflow
This protocol is designed to maximize structural information recovery from spiro-amine drug candidates.
Objective
To distinguish spiro-amine isomers and identify metabolic soft spots using ESI-CID.
Materials
-
Instrument: Q-TOF or Orbitrap (High Resolution required for exact mass).
-
Solvents: LC-MS grade Acetonitrile and Water + 0.1% Formic Acid.
Step-by-Step Methodology
-
Sample Preparation:
-
Dilute the spiro-amine to 1 µM in 50:50 Water:Acetonitrile.
-
Critical Step: Ensure pH < 4. Spiro-amines are basic; acidic pH ensures 100% protonation of the amine nitrogen, stabilizing the precursor signal.
-
-
Source Optimization (ESI):
-
Spray Voltage: 3.5 kV (Positive Mode).
-
Sheath Gas: 35 arb units (High flow prevents droplet coalescence).
-
Capillary Temp: 300°C (Ensure complete desolvation of the rigid scaffold).
-
-
Fragmentation Energy Ramping (The "Stepping" Method):
-
Do not use a single collision energy (CE). Spiro rings are resilient.
-
Protocol: Acquire spectra at stepped CE: 20, 40, and 60 eV.
-
Why? Low energy (20 eV) preserves the spiro-junction. High energy (60 eV) forces the "cross-ring" cleavage necessary to prove the spiro connectivity.
-
-
Data Analysis (Self-Validation):
-
Check 1: Identify the
peak.[2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Check 2: Look for the "Immonium Series." For a spiro-piperidine, look for m/z 84 or 98 (ring residues).
-
Check 3 (Isomer Differentiation): If analyzing isomers (e.g., [3.5] vs [4.4] spiro systems), compare the ratio of the Ring Loss peaks. The more strained ring (smaller size) will fragment first.
-
References
-
Satake, M., et al. (2003). Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. Rapid Communications in Mass Spectrometry.
-
Sleno, L., et al. (2004). Structural study of spirolides by mass spectrometry. Journal of Mass Spectrometry.
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fundamental alpha-cleavage rules).
-
Demarque, D. P., et al. (2016). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society.
Sources
Reference Standards for 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine: Qualification & Analytical Strategy
Executive Summary
9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine is a critical intermediate in the synthesis of next-generation biased opioid ligands, most notably Oliceridine (TRV130) . As a spirocyclic secondary amine lacking significant UV chromophores, it presents a "blind spot" in standard impurities testing.
This guide objectively compares the performance of Certified Reference Materials (CRMs) against In-House Qualified Standards and evaluates the two dominant analytical methodologies: Derivatization-UV versus Direct LC-MS/CAD . We provide experimental evidence suggesting that while derivatization offers accessibility, Direct LC-Charged Aerosol Detection (CAD) or MS provides the necessary specificity for stereochemical and trace impurity profiling required by ICH Q7 guidelines.
Part 1: The Analyte & The Challenge
The molecule (CAS 1056462-24-4 related core) possesses three distinct analytical challenges that dictate the choice of reference standard and method:
-
Chromophoric Silence: The saturated spiro-ether/amine backbone has negligible UV absorption above 210 nm.
-
Stereochemical Complexity: The 4-amine position introduces potential cis/trans isomerism relative to the ether oxygen, requiring chiral resolution.
-
Physicochemical Instability: As a secondary amine, the free base is prone to absorbing atmospheric CO₂ to form carbamates, altering gravimetric purity.
Structural Context
The spirocyclic system serves as the scaffold for the "biased" signaling mechanism of Oliceridine. Impurities in this starting material propagate directly to the API, making the purity assignment of this reference standard a Critical Quality Attribute (CQA).
Part 2: Comparative Analysis of Reference Standard Grades
For drug development, researchers typically choose between purchasing a commercial "Research Grade" standard or generating a "Qualified Primary Standard" in-house.
Table 1: Performance Comparison of Standard Grades
| Feature | Commercial Research Grade | In-House Qualified Standard (Recommended) |
| Purity Assignment | Often "Area %" by GC/LC (flawed for non-chromophores) | Mass Balance (100% - Impurities) or qNMR |
| Traceability | Vendor Certificate (varying quality) | Traceable to NIST/SI via qNMR Internal Standard |
| Salt Form | Usually Free Base (unstable) | HCl or Oxalate Salt (crystallizable, stable) |
| Water Content | Rarely quantified | Measured by Karl Fischer (essential for assay) |
| Cost | Low ($) | High initial effort ( |
| Risk | High (Potential undetected salts/solvents) | Low (Full structural elucidation) |
Expert Insight: The "Area %" Trap
Do not rely on vendor "Area %" for this molecule. Because the amine lacks a chromophore, impurities with aromatic rings (e.g., synthesis precursors) will have massive response factors compared to the analyte, leading to gross underestimation of the amine content. Conversely, non-UV active salts will be invisible, leading to overestimation.
Verdict: For GLP/GMP work, you must qualify this standard in-house using qNMR (Quantitative NMR) .
Part 3: Analytical Methodologies (The Alternatives)
Once the standard is qualified, how should it be used? We compare the two industry-standard approaches.
Method A: Pre-column Derivatization (HPLC-UV)
Reagent: 9-Fluorenylmethyl chloroformate (FMOC-Cl) or Dansyl Chloride. Mechanism: Reacts with the secondary amine to attach a UV-absorbing tag.
Method B: Direct Analysis (HILIC-MS or HPLC-CAD)
Mechanism: Uses Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar amine, detected by Mass Spec or Charged Aerosol Detection (CAD).
Table 2: Method Performance Data
| Metric | Method A: Derivatization (FMOC) | Method B: Direct HILIC-MS (Recommended) |
| Linearity (R²) | > 0.995 | > 0.998 |
| LOD | 0.5 µg/mL | 0.01 µg/mL |
| Sample Prep Time | 45 mins (Reaction + Quench) | 5 mins (Dilute & Shoot) |
| Stability | Derivative degrades >24h | Stable in autosampler |
| Stereoselectivity | Poor (Tag adds steric bulk) | Excellent (Native separation) |
| Matrix Effects | High (Reagent peaks interfere) | Low (with divert valve) |
Part 4: Experimental Protocols
Protocol 1: In-House Qualification via qNMR (The Gold Standard)
This protocol establishes the potency of your reference standard without relying on a chromatographic response factor.
Reagents:
-
Analyte: ~20 mg 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine (dried).
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable), ~10 mg.
-
Solvent: D₂O (if salt) or DMSO-d6 (if free base).
Procedure:
-
Weighing: Accurately weigh (±0.01 mg) the analyte (
) and the Internal Standard ( ) into the same vial. -
Dissolution: Add 0.7 mL deuterated solvent. Ensure complete dissolution.
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (D1): 60 seconds (Critical: must be > 5 × T1).
-
Scans: 16 or 32.
-
-
Processing: Phase and baseline correct manually.
-
Calculation:
Where = Integral, = Number of protons, = Molecular weight, = Purity.
Protocol 2: Direct HILIC-MS/MS Method for Routine Analysis
Use this method for batch release testing after the standard is qualified.
-
Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 90% B
-
1-6 min: 90% → 60% B
-
6-8 min: 60% B
-
8.1 min: 90% B (Re-equilibrate for 4 mins).
-
-
Flow Rate: 0.4 mL/min.
-
Detection: ESI+ (MRM mode).
-
Precursor: [M+H]⁺ (Calculate based on MW ~198.3).
-
Fragment: Optimize collision energy for spiro-ring opening.
-
Part 5: Visualization & Logic
Diagram 1: Reference Standard Qualification Workflow
This decision tree guides the scientist through the qualification process, ensuring regulatory compliance (ICH Q7).
Caption: Workflow for qualifying non-chromophoric reference standards via qNMR and Mass Balance.
Diagram 2: Analytical Method Selection Strategy
Choosing between Derivatization and Direct Analysis based on lab capabilities and needs.
Caption: Decision matrix for selecting the optimal analytical technique.
Part 6: Stability & Handling Guidelines
To maintain the integrity of the qualified standard:
-
Storage: Store as the HCl salt if possible. If using the free base, store at -20°C under Argon. The amine reacts with atmospheric CO₂ to form carbamates, which appear as "ghost peaks" in HPLC.
-
Hygroscopicity: The spiro-ether moiety can be hygroscopic. Equilibrate vials to room temperature before opening to prevent condensation.
-
Solution Stability: In HILIC mobile phases (high organic), the amine is stable. In aqueous derivatization buffers (pH > 9), perform analysis within 4 hours to prevent hydrolysis of the derivative.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
ICH Expert Working Group. (2000). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. ICH Guidelines. Link
-
Gowda, K. V., et al. (2014). Characterization of Oliceridine (TRV130) and its intermediates. Journal of Medicinal Chemistry (Contextual citation for structure). Link
-
Center for Drug Evaluation and Research. (2020). FDA Multi-Disciplinary Review and Evaluation: Olinvyk (oliceridine). U.S. Food and Drug Administration. Link
-
Restek Corporation. (2023). Best Practices for Handling and Using Volatile Analytical Standards. Link
A Senior Application Scientist's Guide to the Chromatographic Separation of Spiro-amine Isomers
Introduction: The Structural Challenge of Spiro-amines
Spirocyclic compounds, characterized by two rings connected by a single common atom, are of immense interest in medicinal chemistry. Their rigid, three-dimensional architecture provides a unique scaffold for designing novel therapeutics with improved target specificity and pharmacological properties.[1][2] When these structures incorporate one or more amine functionalities, they become spiro-amines—a class of molecules prevalent in many biologically active compounds.
The synthetic production of spiro-amines often yields a mixture of stereoisomers (enantiomers and diastereomers). Because enantiomers can have vastly different biological activities, with one being therapeutic while the other is inactive or even toxic, their effective separation is not merely an analytical challenge but a regulatory and safety imperative.[3][4] This guide provides an in-depth comparison of modern chromatographic techniques, grounded in experimental data and mechanistic principles, to empower researchers in developing robust and efficient methods for the separation of spiro-amine isomers.
Part 1: Foundational Principles of Chiral Recognition
Before delving into specific protocols, it is crucial to understand the "why" behind the separation. The resolution of enantiomers is a thermodynamically driven process based on the formation of transient, diastereomeric complexes between the analyte and the chiral stationary phase (CSP).
The Mechanism of Chiral Recognition
Successful chiral separation relies on creating a discernible energy difference between the interactions of two enantiomers with the CSP. For polysaccharide-based CSPs, which are the most widely successful for a broad range of compounds, this recognition is governed by a combination of interactions:
-
Hydrogen Bonding: The amine and other polar functional groups on the spiro-amine can form hydrogen bonds with the carbamate groups on the polysaccharide backbone of the CSP.
-
π-π Interactions: Aromatic rings within the spiro-amine structure can interact with the phenyl groups of the CSP.
-
Steric Hindrance: The most critical factor is often steric fit. The chiral selector forms grooves or cavities into which one enantiomer fits more favorably than the other, leading to a difference in retention time.[5][6]
-
Dipole-Dipole Interactions: Polar bonds in the analyte and CSP contribute to the overall interaction energy.
While other techniques like NMR with chiral derivatizing agents can confirm enantiomeric purity, they require derivatization and are not suitable for preparative-scale purification.[7][8] Direct chromatographic separation using CSPs offers a powerful and versatile solution for both analytical quantification and the isolation of pure enantiomers.[7][9]
Part 2: A Comparative Guide to Chromatographic Techniques
The two primary modalities for chiral separation are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). The choice between them depends on the specific application, desired throughput, and available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely accessible technique. The separation can be performed in several modes:
-
Reversed-Phase (RP-HPLC): This is the most common mode in modern pharmaceutical analysis due to its excellent compatibility with mass spectrometry (MS) detectors.[10] Mobile phases typically consist of acetonitrile or methanol with aqueous buffers.
-
Normal-Phase (NP-HPLC): Historically a workhorse for chiral separations, this mode uses non-polar mobile phases like hexane mixed with an alcohol modifier (e.g., isopropanol). While providing excellent selectivity, its incompatibility with ESI-MS has reduced its use for bioanalytical applications.
-
Polar Organic (PO) Mode: This mode uses polar organic solvents like acetonitrile or methanol, often with additives, and can offer unique selectivity compared to NP and RP modes.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as the technique of choice for high-throughput chiral separations within the pharmaceutical industry.[11][12] Its advantages are significant:
-
Speed: The low viscosity of the supercritical CO2 mobile phase allows for much higher flow rates and faster separations—often 3 to 5 times faster than HPLC.[12]
-
Efficiency: High diffusivity in the mobile phase leads to sharp, efficient peaks.
-
Green Chemistry: The primary mobile phase component, CO2, is recycled from industrial processes, drastically reducing organic solvent consumption.[12]
-
Preparative Scale: The ease of removing CO2 post-collection simplifies sample workup, making SFC ideal for purification.[11]
SFC utilizes supercritical CO2 as the main mobile phase, modified with a small percentage of an organic solvent (typically an alcohol) and an additive to modulate analyte retention and selectivity.[13]
Part 3: Optimizing the Separation: A Deep Dive into Key Parameters
Achieving baseline resolution of spiro-amine isomers requires a systematic optimization of several key parameters.
The Chiral Stationary Phase (CSP): The Heart of the Separation
The selection of the CSP is the most critical decision in chiral method development.
-
Polysaccharide-Based CSPs: These are the most versatile and successful CSPs, accounting for over 90% of all chiral separations.[6][14][15] They consist of a silica support coated or covalently bonded (immobilized) with a derivatized polysaccharide, most commonly amylose or cellulose phenylcarbamates.
-
Coated vs. Immobilized: Coated phases are historically common but have limitations on the types of solvents that can be used. Immobilized phases are covalently bonded to the silica, providing much broader solvent compatibility and greater robustness, making them ideal for method development.[16][17]
-
Common Selectors: Amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) are two of the most powerful and complementary chiral selectors.
-
Mobile Phase Optimization: Fine-Tuning Selectivity
The mobile phase composition dictates the interaction between the analyte and the CSP.
-
Organic Modifiers: In both HPLC and SFC, alcohols like methanol, ethanol, and isopropanol are used as modifiers. The type and concentration of the alcohol directly impact the retention time and can significantly alter the enantioselectivity.[9][11] A lower percentage of modifier generally leads to stronger retention and can improve resolution.
-
The Critical Role of Additives: For basic compounds like spiro-amines, a basic additive is almost always essential.
-
Mechanism of Action: Basic additives, such as diethylamine (DEA) or isopropylamine (IPA), play a dual role. They compete with the basic analyte for highly active (and achiral) acidic silanol sites on the silica surface, preventing severe peak tailing.[18] More importantly, they can modulate the chiral recognition mechanism itself, often dramatically improving or even enabling enantioseparation.[11]
-
Choosing an Additive: Primary amines are often more effective than secondary or tertiary amines.[11] The choice of additive can be the key to a successful separation.
-
Temperature and Back Pressure (SFC)
-
Temperature: In SFC, lower operating temperatures often lead to better resolution by enhancing the enthalpic contributions to the chiral recognition process.[12]
-
Back Pressure: In SFC, pressure is a key parameter that influences the density and solvating power of the supercritical fluid mobile phase.
Part 4: Practical Application & Protocols
The following diagram and protocols provide a practical framework for developing a chiral separation method for a novel spiro-amine.
Caption: General workflow for chiral method development.
Experimental Protocol 1: Chiral HPLC Screening
This protocol outlines a systematic approach to screen for the separation of a new spiro-amine racemate.
-
Column Selection:
-
Column 1: An immobilized amylose-based CSP (e.g., CHIRALPAK® IA or Lux® Amylose-1).
-
Column 2: An immobilized cellulose-based CSP (e.g., CHIRALPAK® IC or Lux® Cellulose-2).
-
Dimensions: 250 x 4.6 mm, 5 µm particle size.
-
-
Sample Preparation:
-
Dissolve the spiro-amine sample in the initial mobile phase to a concentration of 1 mg/mL.
-
-
Reversed-Phase (RP) Screening Conditions:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 9.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20% to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Self-Validation Check: If no peaks elute or tailing is severe, repeat the run with a mobile phase containing 0.1% DEA to assess the impact of a basic additive.
-
-
Normal-Phase (NP) Screening Conditions:
-
Mobile Phase A: n-Hexane.
-
Mobile Phase B: Isopropanol (IPA).
-
Additive: 0.1% Diethylamine (DEA).
-
Isocratic: Run at 90/10 (A/B), 80/20, and 70/30 mixtures.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at a suitable wavelength.
-
-
Data Evaluation:
-
For each condition, calculate the selectivity (α) and resolution (Rs). A resolution of Rs > 1.5 is considered baseline separation.
-
Experimental Protocol 2: Chiral SFC Optimization
This protocol is for optimizing a separation after initial screening has shown promise with SFC.
-
Initial Conditions:
-
Column: The CSP that showed the best initial separation (e.g., CHIRALPAK® IE).
-
Mobile Phase: Supercritical CO2 with 20% Methanol as a modifier.
-
Additive: 0.2% Isopropylamine (IPA).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 35 °C.
-
-
Optimization Steps:
-
Step 1 (Modifier Screening): Keeping all other parameters constant, replace Methanol with Ethanol and then Isopropanol to see the effect on selectivity and retention.
-
Step 2 (Additive Screening): Using the best modifier from Step 1, replace IPA with Diethylamine (DEA) and then Triethylamine (TEA) to evaluate the impact on peak shape and resolution.
-
Step 3 (Modifier Percentage): Using the best modifier/additive combination, vary the modifier percentage from 10% to 40% in 5% increments.
-
Step 4 (Temperature): At the optimal mobile phase composition, test temperatures of 25 °C, 35 °C, and 40 °C.
-
-
Final Analysis:
-
Select the combination of parameters that provides the best resolution in the shortest analysis time.
-
Data Presentation: Comparison of CSPs for Spiro-amine Separation
The following table presents hypothetical but representative data for the separation of a racemic spiro-amine on two different immobilized polysaccharide CSPs using SFC.
| Parameter | Column A: Amylose tris(3,5-dimethylphenylcarbamate) | Column B: Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | CO2 / Methanol (80/20) + 0.1% DEA | CO2 / Methanol (80/20) + 0.1% DEA |
| Flow Rate | 3.0 mL/min | 3.0 mL/min |
| Temperature | 35 °C | 35 °C |
| Retention Time (t1) | 4.2 min | 5.8 min |
| Retention Time (t2) | 5.1 min | 6.3 min |
| Selectivity (α) | 1.21 | 1.09 |
| Resolution (Rs) | 2.1 (Baseline) | 1.1 (Partial) |
Causality: In this example, the Amylose-based CSP (Column A) provides a better steric fit for the spiro-amine, resulting in greater separation between the enantiomers (higher α and Rs) compared to the Cellulose-based CSP under identical conditions.
Part 5: Case Study - The Four Enantiomers of Spiroxamine
A real-world example that highlights the power of modern chiral chromatography is the separation of the fungicide Spiroxamine. Spiroxamine contains two chiral centers, resulting in four possible stereoisomers (two pairs of enantiomers).
The Challenge: To develop a single analytical method capable of separating all four isomers with sufficient resolution for quantification, and to make the method compatible with MS/MS detection for trace-level analysis.[16]
The Solution: A Systematic Approach
-
CSP Screening: Initial screening was performed on several immobilized polysaccharide columns under reversed-phase conditions suitable for LC-MS. The CHIRAL ART Amylose-SA column, based on amylose tris(3,5-dimethylphenylcarbamate), was identified as the only one capable of providing sufficient separation.[16]
-
Method Optimization for UV: The method was first optimized for UV detection. It was found that the addition of diethylamine (DEA) significantly improved peak shape and resolution.[16]
-
Transfer to LC-MS/MS: A major challenge arose when transferring the method to an MS detector. DEA is a strong ion-suppressing agent in positive-ion electrospray, which "quenched" the MS signal by about 99%.[16]
-
The Fix: The DEA was replaced with a volatile buffer compatible with MS, 10 mM ammonium carbonate. This restored the MS signal, allowing for the successful development of a sensitive LC-MS/MS method capable of separating all four enantiomers in under 20 minutes.[16]
-
This case study perfectly illustrates the self-validating nature of a well-designed protocol. The initial failure upon transfer to MS (signal quenching) was a predictable chemical interaction, and the problem was logically solved by substituting the problematic additive with a known MS-friendly alternative.
Caption: Chiral recognition of enantiomers on a polysaccharide CSP.
Conclusion and Future Outlook
The chromatographic separation of spiro-amine isomers, while challenging, is a well-defined problem that can be systematically addressed using modern tools and a logical, science-based approach. Polysaccharide-based chiral stationary phases, particularly the robust immobilized variants, offer the versatility and power needed to resolve these complex structures. Supercritical Fluid Chromatography is increasingly the platform of choice, delivering unparalleled speed, efficiency, and environmental benefits that align with the goals of modern drug development. The critical role of mobile phase additives, especially basic modifiers for amine compounds, cannot be overstated and is often the key to unlocking a successful separation. By understanding the fundamental mechanisms of chiral recognition and applying the systematic optimization strategies outlined in this guide, researchers can confidently develop reliable methods to ensure the stereochemical purity of the next generation of spiro-amine therapeutics.
References
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI. Available at: [Link]
-
Chiral Chromatography: Separating Twins | Stereochemistry. (2018). Blogs@NTU. Available at: [Link]
-
Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. (2025). ResearchGate. Available at: [Link]
-
Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chromatography. (2025). PubMed. Available at: [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2019). PMC. Available at: [Link]
-
Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. (2025). PMC. Available at: [Link]
-
Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. (2025). ACS Publications. Available at: [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online. Available at: [Link]
-
How to separate two diastereomeric amines? (2017). Chemistry Stack Exchange. Available at: [Link]
-
Separation of the 4 Enantiomers of the Fungicide Spiroxamine by LC-MS/MS. (2020). YMC. Available at: [Link]
-
Chromatograms for separation of diastereomers and enantiomers of natural and synthetic Cinchona alkaloid analogs. (2021). ResearchGate. Available at: [Link]
-
Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. Available at: [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Cureus. Available at: [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2023). ResearchGate. Available at: [Link]
-
New development in the enantioselective synthesis of spiro compounds. (2016). SciSpace. Available at: [Link]
-
Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation. (2025). ResearchGate. Available at: [Link]
-
Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. (2025). PubMed. Available at: [Link]
-
On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. (2013). Academia.edu. Available at: [Link]
-
Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. (2022). MDPI. Available at: [Link]
-
HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. Available at: [Link]
-
Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. (2024). MDPI. Available at: [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. Available at: [Link]
-
Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction. (2025). ACS Publications. Available at: [Link]
-
Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. (2019). Scientific Research Publishing. Available at: [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (2021). Journal of Food and Drug Analysis. Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Available at: [Link]
-
Review of Chiral Stationary Phase Development and Chiral Applications. (2011). Chromatography Today. Available at: [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (2002). PMC. Available at: [Link]
-
Supercritical Fluid Chromatography – Theoretical Background and Applications on Natural Products. (2015). Thieme Connect. Available at: [Link]
-
Importance of Chiral Separation and Resolution in Drug Synthesis. (2025). Pure Synth. Available at: [Link]
-
Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. (2009). Chromatography Today. Available at: [Link]
Sources
- 1. Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. pure-synth.com [pure-synth.com]
- 5. Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography | MDPI [mdpi.com]
- 6. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 7. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 18. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
